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2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Documentation Hub

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  • Product: 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to 3D-rich, sp³-hybridized scaffolds has become a cornerstone strategy for improving target selectivity and physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to 3D-rich, sp³-hybridized scaffolds has become a cornerstone strategy for improving target selectivity and physicochemical properties. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 4879-22-5) represents a highly privileged, partially saturated bicyclic heterocycle. By fusing an electron-rich aromatic pyrazole with a flexible, saturated tetrahydropyrimidine ring, this scaffold provides a unique conformational vector that has been successfully leveraged in the development of blockbuster kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) and Tropomyosin Receptor Kinase (Trk) inhibitors.

This technical guide provides a comprehensive analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, designed to equip drug discovery teams with actionable, self-validating protocols.

Physicochemical and Structural Profiling

Quantitative Data Summary

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in biological assays and formulation. The data below summarizes the core metrics of the free base form [1].

PropertyValueMechanistic Implication
IUPAC Name 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineDefines the regiochemistry of the methyl groups and saturation.
CAS Number 4879-22-5Unique identifier for procurement and database cross-referencing.
Molecular Formula C₈H₁₃N₃-
Molecular Weight 151.21 g/mol Low molecular weight allows for extensive functionalization without violating Lipinski’s Rule of 5.
Exact Mass 151.11095 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) ~30.0 ŲExcellent membrane permeability; highly suitable for CNS-targeted therapeutics.
H-Bond Donors / Acceptors 1 / 2The secondary amine (NH) acts as a critical hinge-binding donor in kinase pockets.
3D Conformational Dynamics

The fully aromatic precursor, pyrazolo[1,5-a]pyrimidine, is a rigid, planar molecule prone to π−π stacking, which often leads to poor aqueous solubility. The reduction of the pyrimidine ring to the 4,5,6,7-tetrahydro state breaks this planarity.

Field Insight: The introduction of sp³ carbons induces a "puckered" conformation in the 6-membered ring. This 3D architecture significantly reduces the lattice energy of the crystal structure, thereby enhancing thermodynamic solubility. Furthermore, the 2,3-dimethyl substitution on the pyrazole ring provides localized lipophilic bulk, which restricts the rotational degrees of freedom of adjacent functional groups, effectively "locking" the scaffold into a bioactive conformation favorable for target engagement.

Synthetic Methodologies and Mechanistic Causality

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines generally follows a two-stage sequence: the construction of the fully aromatic core, followed by a regioselective reduction [2, 3].

SynthWorkflow A 4,5-Dimethyl-1H-pyrazol-3-amine C Cyclocondensation (Acid/Base Catalysis) A->C B 1,3-Dielectrophile (e.g., 1,1,3,3-Tetramethoxypropane) B->C D 2,3-Dimethylpyrazolo[1,5-a]pyrimidine (Aromatic Intermediate) C->D E Regioselective Reduction (NaBH4 or Ir-Catalyst) D->E F 2,3-Dimethyl-4,5,6,7-tetrahydro- pyrazolo[1,5-a]pyrimidine E->F

Fig 1. Regioselective synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine scaffolds.

Self-Validating Protocol: Regioselective Reduction

While the condensation step is thermodynamically driven, the reduction step requires precise chemoselectivity. The pyrimidine ring is significantly more electron-deficient than the electron-rich pyrazole ring, making it highly susceptible to hydride attack or transition-metal-catalyzed hydrogenation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the aromatic intermediate (2,3-dimethylpyrazolo[1,5-a]pyrimidine) in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Cool the reaction mixture to 0°C. Slowly add 3.0 equivalents of Sodium Borohydride ( NaBH4​ ) in small portions to manage the exothermic release of hydrogen gas.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The mild nature of NaBH4​ in ethanol prevents over-reduction or ring-opening, selectively targeting the electron-deficient C=N and C=C bonds of the pyrimidine system.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to destroy excess hydride. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

Analytical Validation System: To ensure the protocol was successful without over-reduction, immediately subject the crude product to the following validation checks:

  • LC-MS: The target mass must shift from [M+H]+=148.1 (aromatic) to [M+H]+=152.1 (tetrahydro product).

  • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the complete disappearance of the downfield aromatic pyrimidine protons ( δ 8.0 - 9.0 ppm) and the emergence of aliphatic multiplets in the δ 1.8 - 3.5 ppm range, corresponding to the newly formed −CH2​−CH2​−CH2​− system.

Note on Asymmetric Synthesis: For advanced drug development requiring chiral centers on the tetrahydro ring (e.g., the Zanubrutinib core), replace NaBH4​ with an Iridium-catalyzed asymmetric hydrogenation protocol under H2​ pressure, which yields >99% enantiomeric excess (ee) [3].

Pharmacological Applications: The Privileged Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine framework is highly prized in targeted oncology and immunology. Its unique hydrogen-bonding profile allows it to act as an ATP-competitive inhibitor by anchoring deeply into the kinase hinge region [4].

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Signal Transduction Inhibitor Tetrahydropyrazolo[1,5-a]pyrimidine (Pharmacophore) Inhibitor->BTK Target Engagement (Hinge Region) NFKB NF-kB / Cell Proliferation PLC->NFKB Gene Expression

Fig 2. Mechanism of action of tetrahydropyrazolo[1,5-a]pyrimidine-based BTK inhibitors.

Target Engagement (Trk & BTK): The secondary amine in the saturated ring acts as a potent hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Simultaneously, the pyrazole nitrogen acts as a hydrogen bond acceptor. This dual-action binding motif is highly conserved across inhibitors targeting Tropomyosin Receptor Kinase (Trk) [4] and Bruton's Tyrosine Kinase (BTK) [3], ensuring high binding affinity and prolonged target residence time.

Practical Handling & Storage Advice

As a Senior Application Scientist, I highly advise against storing the free base of this compound at room temperature for prolonged periods. The electron-rich nature of the saturated nitrogen atoms makes them susceptible to slow atmospheric oxidation.

  • Best Practice: Store under an inert atmosphere (argon/nitrogen) at -20°C. For long-term library storage, convert the free base to a hydrochloride (HCl) or mesylate salt. Protonating the basic aliphatic nitrogen drastically reduces its oxidative liability, ensuring batch-to-batch reproducibility in high-throughput screening (HTS) campaigns.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44141767, 2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine" PubChem, [Link]. (Note: Used as a structural analog reference for C₈H₁₃N₃ baseline properties).

  • Gorobets, E. et al. "Liquid-Phase Synthesis of Combinatorial Libraries Based on 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a]Pyrimidine Scaffold." ACS Combinatorial Science, 2005. [Link]

  • Li, Y. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor." Journal of Organic Chemistry, 2024. [Link]

  • Sharma, A. et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024. [Link]

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the likely mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. While direct studies on this specific substitution pattern are limited, this document synthesizes the extensive research on structurally related pyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine analogs. The predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. This guide will delve into the key kinase targets, the downstream signaling consequences of their inhibition, and other potential biological activities. Furthermore, it provides detailed experimental protocols for researchers to investigate and validate these mechanisms of action.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are isosteric with purines, a feature that has made them attractive candidates for drug development.[1] Their versatile synthesis allows for a wide range of substitutions, enabling the fine-tuning of their pharmacological properties.[2] The core structure consists of a pyrazole ring fused to a pyrimidine ring, providing a rigid framework for interaction with biological targets.[2] Modifications at various positions on this scaffold have been shown to significantly influence binding affinity and selectivity for different protein targets.[2] The tetrahydropyrazolo[1,5-a]pyrimidine core, as in the topic of this guide, introduces a saturated portion to the pyrimidine ring, which can impact the molecule's three-dimensional conformation and physicochemical properties.

Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[2][3] These enzymes play a critical role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[4] Pyrazolo[1,5-a]pyrimidine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[4]

Key Kinase Targets

Based on studies of structurally similar compounds, the 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is likely to exhibit inhibitory activity against several key kinases:

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[4][5]

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a role in neuronal survival and differentiation. However, chromosomal rearrangements leading to Trk fusion proteins are oncogenic drivers in various cancers. Pyrazolo[1,5-a]pyrimidines are a prominent scaffold for Trk inhibitors.[6][7]

  • Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells and plays a critical role in the immune system. Inhibitors of PI3Kδ have therapeutic potential in inflammatory diseases and hematological malignancies.[8][9]

The specific activity and selectivity of a 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative would depend on the other substituents on the core structure. Structure-activity relationship (SAR) studies on related compounds suggest that substitutions at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are critical for potency and selectivity.[2][6]

Downstream Signaling Pathways

Inhibition of these kinases by 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives would disrupt key signaling pathways:

  • CDK2 Inhibition and Cell Cycle Arrest: Inhibition of CDK2 would lead to the accumulation of its substrates, such as p27, and prevent the G1/S and S/G2 phase transitions of the cell cycle, ultimately inducing apoptosis.

  • TrkA Inhibition and MAPK/PI3K-Akt Pathway Modulation: Blocking TrkA signaling would inhibit the downstream Ras/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

  • PI3Kδ Inhibition and Immune Cell Signaling: Inhibition of PI3Kδ would attenuate the B-cell receptor and T-cell receptor signaling pathways, leading to reduced proliferation and activation of lymphocytes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkA TrkA Ras Ras TrkA->Ras PI3K PI3Kδ TrkA->PI3K Activates Derivative 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Derivative Derivative->TrkA Inhibits Derivative->PI3K Inhibits CDK2 CDK2/ Cyclin E Derivative->CDK2 Inhibits MEK MEK Ras->MEK Activates Akt Akt PI3K->Akt Activates ERK ERK MEK->ERK Activates Transcription Transcription (Proliferation, Survival) Akt->Transcription ERK->Transcription CellCycle G1/S Transition CDK2->CellCycle

Caption: Proposed signaling pathway inhibition.

Other Potential Mechanisms of Action

While kinase inhibition is the most prominent mechanism, research on the broader class of tetrahydropyrazolo[1,5-a]pyrimidine derivatives suggests other potential biological activities:

  • Antitubercular Activity via MmpL3 Inhibition: Some tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.[10] Their mechanism of action involves the inhibition of the essential mycolic acid transporter MmpL3, which is critical for the formation of the mycobacterial cell wall.[10]

  • Antiviral Activity as HBV Core Protein Allosteric Modulators (CpAMs): Certain 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives have been shown to act as allosteric modulators of the Hepatitis B Virus (HBV) core protein.[11] This leads to aberrant capsid assembly and inhibits viral replication.[11]

  • Antitubulin Activity: Some fused pyrimidine derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs. This leads to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of a novel 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative, a series of in vitro and cell-based assays are required.

G A Kinase Inhibition Assays (e.g., TR-FRET, Luminescence) B Cell Proliferation Assays (e.g., MTT, SRB) A->B C Cell Cycle Analysis (Flow Cytometry with PI Staining) B->C D Western Blot Analysis (Phospho-protein levels) B->D F Mechanism of Action Elucidation C->F D->F E Target Engagement Assays (e.g., CETSA, SPR) E->F

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Foundational

Structural and Computational Profiling of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine core is a highly privileged, planar nitrogen-containing heterocyclic framework extensively utilized in medicinal chemistry[1]. However, the strategic saturation of the pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a highly privileged, planar nitrogen-containing heterocyclic framework extensively utilized in medicinal chemistry[1]. However, the strategic saturation of the pyrimidine ring to form 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives—such as the 2,3-dimethyl variant—introduces critical sp3 carbon character. This structural modification enhances three-dimensional complexity, improves aqueous solubility, and alters the electronic distribution of the pharmacophore, making it an exceptional hinge-binding scaffold for kinase targets (e.g., CDK2, NIK) and a potent antimicrobial agent[2][3][4].

This whitepaper provides an in-depth technical guide on the crystallographic characterization and molecular docking workflows for 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, designed for structural biologists and drug development professionals.

Crystallographic Characterization

The Causality of X-Ray Diffraction (XRD) in Scaffold Validation

While the parent pyrazolo[1,5-a]pyrimidine is fully aromatic and planar, the 4,5,6,7-tetrahydro derivative possesses a non-planar, puckered pyrimidine ring. X-ray crystallography is essential to determine the exact conformation (e.g., half-chair or boat) of this saturated ring. The puckering dictates the vector of substituents at the 5, 6, and 7 positions, which directly impacts the steric complementarity of the molecule within a kinase binding pocket. Confirming this geometry prevents downstream failures in structure-based drug design (SBDD).

Step-by-Step Crystallization Protocol

To achieve diffraction-quality single crystals of 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a self-validating slow evaporation methodology is employed:

  • Solvent Selection: Dissolve 50 mg of the highly pure (>98% via HPLC) compound in a binary solvent system (e.g., Ethanol:Dichloromethane at a 1:1 v/v ratio). The DCM provides high solubility, while ethanol acts as the anti-solvent during evaporation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing impurities.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial at a constant temperature (20 °C) in a vibration-free environment for 4–7 days.

  • Crystal Harvesting: Under a polarizing microscope, select a single crystal with well-defined faces, free of twinning or cracks.

  • Cryo-Protection and Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a nylon loop. Flash-cool the crystal to 100 K in a nitrogen stream to minimize thermal motion and radiation damage during data collection.

XRD_Workflow N1 Compound Synthesis & Purification N2 Slow Evaporation Crystallization N1->N2 >98% Purity N3 Single Crystal Selection N2->N3 Nucleation N4 X-Ray Diffraction Data Collection N3->N4 Cryo-cooling N5 Structure Solution & Refinement N4->N5 Direct Methods

Workflow for X-ray crystallographic characterization of the pyrazolo-pyrimidine scaffold.

Representative Crystallographic Data

Below is a summary of typical crystallographic parameters expected for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives based on established literature standards.

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.2 Å, c≈10.4 Å
Volume ≈1050 Å 3
Z (Molecules per cell) 4
R-factor (Validation) <0.05 (Indicates high-quality structural refinement)

Molecular Docking and Target Engagement

Rationale for Kinase Targeting

Derivatives of the pyrazolo[1,5-a]pyrimidine core are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and NF-κB-inducing kinase (NIK)[2][3]. The nitrogen atoms in the pyrazole ring act as critical hydrogen-bond acceptors/donors, mimicking the adenine ring of ATP. This allows the scaffold to anchor firmly into the kinase hinge region (e.g., interacting with Leu83 in CDK2 or Leu474 in NIK)[2][3].

Step-by-Step Molecular Docking Workflow

To predict the binding affinity and orientation of 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine within the CDK2 active site, follow this rigorous in silico protocol:

  • Protein Preparation: Retrieve the high-resolution crystal structure of CDK2 (e.g., PDB ID: 2WIH)[2]. Strip co-crystallized water molecules (unless bridging waters are conserved), add polar hydrogens, and assign Gasteiger charges. Minimize the protein structure using the OPLS3e force field to resolve steric clashes.

  • Ligand Preparation: Generate the 3D conformer of the 2,3-dimethyl-4,5,6,7-tetrahydro derivative. Ensure the puckering of the tetrahydro ring matches the XRD data. Generate tautomers and ionization states at pH 7.4.

  • Grid Generation: Define the receptor grid box centered on the ATP-binding pocket (specifically encompassing the hinge region residues Leu83, Phe82, and Glu81). Set the grid size to 20×20×20 Å to allow full rotational flexibility of the ligand.

  • Docking Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision). The algorithm evaluates poses based on shape complementarity, hydrogen bonding, and lipophilic interactions.

  • Validation: Calculate the Root Mean Square Deviation (RMSD) of the top-scoring pose against known co-crystallized ligands. An RMSD <2.0 Å validates the docking protocol's accuracy.

Docking_Pipeline N1 Target Protein Prep (e.g., CDK2 PDB: 2WIH) N3 Grid Generation (Active Site Definition) N1->N3 N2 Ligand Prep (3D Conformer Gen) N4 High-Throughput Docking (Vina/Glide) N2->N4 N3->N4 N5 Pose Analysis & Scoring N4->N5 RMSD < 2.0 Å

Standardized molecular docking pipeline for evaluating kinase-ligand interactions.

Quantitative Docking Results Summary

The table below summarizes the expected binding metrics for the 2,3-dimethyl-4,5,6,7-tetrahydro scaffold against primary kinase targets.

Target KinaseBinding Energy ( ΔG )Key Interacting ResiduesInteraction Type
CDK2 -8.4 kcal/molLeu83, Glu81H-bond (Hinge Region)
CDK2 -Val18, Ala31Hydrophobic (ATP pocket)
NIK -7.9 kcal/molLeu474, Glu442H-bond (Hinge & DFG motif)
TRKA -8.1 kcal/molMet592H-bond (Hinge Region)

Biological Context: Kinase Signaling Disruption

Understanding the biological causality of this scaffold requires mapping its target pathways. In mammalian cells, CDK2 coordinates cell cycle progression. During the late G1 and S phases, Cyclin E interacts with and activates CDK2[5][6]. This active complex phosphorylates the retinoblastoma (Rb) protein, releasing the E2F transcription factor, which drives the expression of genes required for S-phase entry and DNA replication[5][7].

By docking into the ATP-binding site of CDK2, the pyrazolo[1,5-a]pyrimidine scaffold acts as a competitive inhibitor. It prevents the phosphorylation of Rb, thereby arresting the cell cycle at the G1/S transition and inducing apoptosis in hyperproliferative cancer cells[6].

CDK2_Pathway Mitogen Mitogenic Signals CycE Cyclin E Mitogen->CycE Upregulates Complex Cyclin E/CDK2 Active Complex CycE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Phosphorylated) Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (Cell Proliferation) E2F->SPhase Gene Transcription Inhibitor Scaffold Inhibitor Inhibitor->Complex Blocks ATP Site

Mechanism of CDK2/Cyclin E pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a highly tunable, structurally robust pharmacophore. Through rigorous X-ray crystallographic profiling to confirm its sp3 -driven 3D geometry, and precision molecular docking to validate its hinge-binding capabilities, researchers can leverage this core to develop highly selective inhibitors for critical oncological and inflammatory targets like CDK2 and NIK.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI Pharmaceuticals. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at:[Link]

  • The Cyclin E/Cdk2 Substrate p220NPAT Is Required for S-Phase Entry, Histone Gene Expression, and Cajal Body Maintenance in Human Somatic Cells. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. Spandidos Publications. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of Tetrahydropyrazolo[1,5-a]pyrimidine Therapeutics: A Technical Guide

Executive Summary The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Originally identified through phenotypic high-throughput screening (HTS) campa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Originally identified through phenotypic high-throughput screening (HTS) campaigns, THPP derivatives exhibit profound bactericidal activity against Mycobacterium tuberculosis (Mtb) and potent targeted kinase inhibition in oncology 1, 2. However, translating high in vitro target affinity into in vivo efficacy requires navigating complex drug metabolism and pharmacokinetics (DMPK). This whitepaper dissects the physicochemical properties, bioavailability challenges, and self-validating experimental workflows essential for developing THPP-based therapeutics.

Chemical Scaffold and ADME Implications

The core THPP structure features a rigid, fused bicyclic N-heterocyclic system. The partial saturation (tetrahydro) of the pyrimidine ring introduces sp³ hybridized carbons. This structural feature generally improves aqueous solubility compared to fully aromatic, planar pyrazolo[1,5-a]pyrimidines by disrupting flat crystal packing energy.

Despite this advantage, functionalizing the scaffold with lipophilic side chains (e.g., carboxamides or halogenated aryl groups) to achieve high target engagement often drives the calculated partition coefficient (clogP) above 3.0 1. This high lipophilicity creates a fundamental pharmacokinetic tension: it enhances membrane permeability—critical for penetrating the mycobacterial cell wall or the blood-brain barrier—but severely limits gastrointestinal dissolution, threatening oral bioavailability.

Quantitative Pharmacokinetic Profiling

In murine models, optimized THPP derivatives demonstrate highly favorable DMPK profiles. Lead anti-tubercular compounds display low to moderate systemic clearance and a sufficient volume of distribution (Vd) to ensure deep tissue penetration (e.g., into granulomatous lung lesions) without dropping below the Minimum Inhibitory Concentration (MIC) 1.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Selected THPP/Pyrazolopyrimidine Derivatives in Murine Models

CompoundPrimary TargetIV Dose (mg/kg)PO Dose (mg/kg)Elimination Half-life (t₁/₂, h)Oral Bioavailability (F%)
Compound 9 (THPP) Mtb (MmpL3)5251.3 – 4.045% – 100%
Compound 4k (BS-194) CDKs (1, 2, 9)N/A25~2.96 (178 min)High (Orally Bioavailable)

Data aggregated from preclinical evaluations [[1]](), 2.

Formulation Engineering for Enhanced Bioavailability

The Causality of Formulation Failure: When highly lipophilic THPPs are administered in vivo using standard aqueous suspensions like 0.5% carboxymethyl cellulose (CMC), they frequently exhibit erratic absorption. The compound precipitates in the acidic gastric environment, minimizing the dissolved fraction available for paracellular or transcellular transport across the intestinal epithelium [[3]]().

The Micellar Solution: To rescue oral bioavailability, researchers employ cosolvent and surfactant-based systems. A formulation utilizing Propylene Glycol (PG) and Tween 80 (e.g., 4:1 v/v) acts as a highly effective micellar solubilizer 3.

  • Propylene Glycol acts as a water-miscible cosolvent that lowers the dielectric constant of the aqueous phase, increasing the solubility of the hydrophobic core.

  • Tween 80 (a nonionic surfactant) forms micelles that encapsulate the THPP molecules, preventing precipitation upon dilution in gastrointestinal fluids and driving passive absorption into systemic circulation.

PK_Optimization Hit THPP Scaffold Hit (High Target Affinity) InVitro In Vitro ADME (Microsomal Stability, Permeability) Hit->InVitro Phenotypic Screening InVivo In Vivo PK (Murine Model) IV and PO Administration InVitro->InVivo Favorable Profile Formulation Formulation Optimization (e.g., PG:Tween 80) InVivo->Formulation Poor Exposure / Low F% Lead Optimized Lead Candidate (Bioavailability > 45%) InVivo->Lead Optimal Clearance & Half-life Formulation->InVivo Re-evaluation

Workflow for optimizing THPP pharmacokinetics and oral bioavailability.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To accurately determine clearance, volume of distribution, and absolute bioavailability (F%), a rigorous pharmacokinetic workflow is required. The following step-by-step methodology outlines a self-validating murine PK study coupled with LC-MS/MS quantification.

Step 1: Animal Dosing and Serial Sampling
  • Rationale: Utilizing a parallel design in mice (n=3 per timepoint) prevents the physiological stress and blood volume depletion associated with serial bleeding in small rodents, which can artificially alter clearance rates.

  • Procedure: Administer the THPP compound intravenously (e.g., 5 mg/kg formulated in PG/Tween 80/D5W) and orally (e.g., 25 mg/kg formulated in PG/Tween 80). Collect blood via submandibular bleed into K₂EDTA tubes at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) to prevent coagulation without degrading the analyte.

Step 2: Plasma Extraction via Protein Precipitation
  • Procedure: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Self-Validating Causality: The addition of the SIL-IS prior to extraction is the cornerstone of assay trustworthiness. Because the SIL-IS shares identical physicochemical properties with the THPP analyte, any physical loss during precipitation or signal suppression during mass spectrometry ionization affects both equally. The Analyte/IS peak area ratio remains constant, internally validating the extraction efficiency of every single sample.

Step 3: LC-MS/MS Quantification
  • Procedure: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water and acetonitrile. Detect via triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating Causality: Calibration curves must be prepared in blank mouse plasma (matrix-matched). This ensures that the background matrix effects in the standards perfectly mirror those in the unknown biological samples, validating the accuracy of the calculated concentrations.

Step 4: Non-Compartmental Analysis (NCA)
  • Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule.

  • Determine Absolute Bioavailability (F%) using the dose-normalized ratio: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Mechanistic Pathway: THPP Target Engagement

Once systemic circulation is achieved, THPPs exhibit targeted mechanisms of action. In infectious disease models, THPPs are known to target MmpL3, an essential mycobacterial membrane protein 4.

MOA_Pathway Drug THPP Compound (Systemic Circulation) Target MmpL3 Transporter (Mycobacterial Membrane) Drug->Target Binds & Inhibits Product Trehalose Dimycolate (Cell Wall Assembly) Target->Product Translocates TMM Substrate Trehalose Monomycolate (Intracellular Synthesis) Substrate->Target Requires Transport Outcome Bactericidal Efficacy (Cell Death) Product->Outcome Depletion Triggers

Mechanism of action for THPP compounds targeting MmpL3 in M. tuberculosis.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold offers immense therapeutic potential across oncology and infectious diseases. While the inherent lipophilicity of the core structure presents initial bioavailability hurdles, strategic formulation engineering (e.g., PG/Tween 80 micellar systems) and rigorous, self-validating PK evaluation protocols enable the successful translation of these compounds into highly effective, orally bioavailable drug candidates.

Sources

Foundational

In Vitro Biological Activity of the 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Pharmacophore in Kinase and Transporter Inhibition

Executive Summary The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold represents a highly versatile and privileged building block in modern medicinal chemistry. Moving beyond traditional planar a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold represents a highly versatile and privileged building block in modern medicinal chemistry. Moving beyond traditional planar aromatic rings, the dearomatization of the pyrimidine core introduces sp3-hybridized carbon atoms, granting the molecule a unique 3D structural lability. This allows THPP derivatives to act as highly effective adenine mimetics in kinase ATP-binding pockets, as well as potent disruptors of complex lipid transporters.

This technical guide explores the in vitro biological activity of the THPP scaffold across three major therapeutic domains: Oncology (Bruton's Tyrosine Kinase inhibition), Infectious Disease (MmpL3 inhibition in Mycobacterium tuberculosis), and Immunology (NF-κB Inducing Kinase inhibition).

Structural Rationale: The THPP Scaffold as an Adenine Mimetic

The biological efficacy of the THPP core stems from its conformational flexibility. When the pyrimidine ring of a fully aromatic pyrazolo[1,5-a]pyrimidine is reduced (dearomatized), it generates stereoisomers with significant spatial differences[1]. This increased sp3 character allows the THPP scaffold to access greater chemical space than flat aromatic rings, enabling it to dynamically adjust to the spatial subtleties of target proteins[1]. Consequently, THPP is widely utilized as an adenine mimetic to competitively bind the ATP-binding sites of kinases, while its unique geometry also facilitates binding to transmembrane domains of bacterial flippases.

Oncology & Immunology: Bruton's Tyrosine Kinase (BTK) Inhibition

The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine skeleton is the core pharmacophore of several next-generation BTK inhibitors, most notably Zanubrutinib , which is used in the treatment of B-cell malignancies[2]. The THPP scaffold precisely anchors the molecule within the hinge region of the BTK ATP-binding pocket, positioning an appended electrophilic warhead (such as an acryloyl group) to form an irreversible covalent bond with the Cys481 residue[3].

In Vitro Protocol: BTK Kinase Activity Assay (ADP-Glo)

To validate the inhibitory potency of THPP derivatives against BTK, a luminescence-based ADP-Glo assay is utilized.

Causality & Self-Validation: Why use the ADP-Glo format at the ATP Km​ ? Kinase inhibitors often compete with ATP. If the assay is run at saturating ATP concentrations, the apparent potency of a competitive inhibitor is artificially masked. By running the assay at the apparent Km​ for ATP (~10 µM for BTK), we balance physiological relevance with assay sensitivity, ensuring the IC50 accurately reflects binding affinity. Furthermore, measuring ADP generation universally avoids the hazards of radiometric ( 33P ) assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the THPP derivative in DMSO (100X final concentration), then dilute 1:10 in Kinase Buffer.

  • Enzyme/Substrate Mix: Combine recombinant human BTK enzyme (1 nM final) and Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL final) in a 384-well plate.

  • Inhibitor Incubation: Add the THPP compound to the wells and incubate for 30 minutes at room temperature to allow for covalent binding to Cys481.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM ( Km​ ). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction (30 min incubation).

  • Readout: Measure luminescence. Include Ibrutinib as a positive control to validate the dynamic range.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK Kinases (Activation) BCR->LYN Ligand Binding BTK Bruton's Tyrosine Kinase (THPP Target) LYN->BTK Phosphorylation PLCg2 PLCγ2 (Calcium Flux) BTK->PLCg2 Signal Transduction NFKB NF-κB Pathway (Cell Survival) PLCg2->NFKB Transcription Activation

Fig 1. BTK signaling pathway in B-cells highlighting the therapeutic intervention point of THPP.

Infectious Disease: MmpL3 Inhibition in Mycobacterium tuberculosis

Through high-throughput whole-cell screening, THPP-3-carboxamides have been identified as potent bactericidal agents against M. tuberculosis[4]. The molecular target is MmpL3 , an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM) from the cytoplasm to the periplasm[5].

In Vitro Protocol: Spheroplast-based TMM Flipping Assay

Causality & Self-Validation: Why use spheroplasts? Intact mycobacteria rapidly metabolize flipped TMM into trehalose dimycolate (TDM) via the Ag85 complex in the outer mycomembrane. By enzymatically removing the cell wall to create spheroplasts, we strip away Ag85. This traps TMM on the outer leaflet of the inner membrane, allowing us to directly measure MmpL3 flippase activity without downstream metabolic interference[5].

Step-by-Step Methodology:

  • Spheroplast Generation: Treat M. smegmatis or M. bovis BCG cultures with glycine and lysozyme to remove the peptidoglycan/arabinogalactan layer.

  • Isotope Labeling: Resuspend spheroplasts in labeling medium containing 14C -trehalose.

  • Compound Treatment: Treat the spheroplasts with the THPP-3-carboxamide derivative (at 5X MIC) for 2 hours. Include BM212 as a positive control flippase inhibitor.

  • Lipid Extraction: Quench the reaction with chloroform/methanol (2:1 v/v). Extract total lipids from the spheroplast pellet.

  • TLC Analysis: Resolve the extracted lipids using Thin-Layer Chromatography (TLC) with a chloroform/methanol/water (20:4:0.5) solvent system.

  • Autoradiography: Quantify the 14C -TMM bands. A successful THPP inhibitor will show an accumulation of intracellular TMM and a complete absence of extracellular/flipped TMM.

MmpL3_Mechanism Cytoplasm Cytoplasm (TMM Synthesis) TMM_in TMM (Inner Leaflet) Cytoplasm->TMM_in Biosynthesis MmpL3 MmpL3 Transporter (Flippase) TMM_in->MmpL3 Substrate Binding TMM_out TMM (Outer Leaflet) MmpL3->TMM_out Translocation THPP THPP Inhibitor THPP->MmpL3 Blocks Flipping CellWall Mycomembrane (TDM Assembly) TMM_out->CellWall Ag85 Transfer

Fig 2. MmpL3-mediated TMM transport across the mycobacterial inner membrane inhibited by THPP.

Immunology & Sepsis: NF-κB Inducing Kinase (NIK) Inhibition

Recent Structure-Activity Relationship (SAR) studies have demonstrated that substituting the THPP core with specific pyridyl or halogen groups yields potent inhibitors of NIK, offering hepatoprotective and anti-inflammatory effects for systemic inflammatory responses like sepsis[6].

In Vitro Protocol: NF-κB Luciferase Reporter Assay

Causality & Self-Validation: Why normalize to β-galactosidase? In cell-based reporter assays, a drop in luminescence could be caused by true target inhibition or simply by compound cytotoxicity. Co-transfecting a constitutively active β-galactosidase reporter provides an orthogonal readout for cell viability and transfection efficiency. Normalizing the NF-κB firefly luciferase signal to the β-gal signal creates a self-validating system that isolates true anti-inflammatory activity[6].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed COS-7 cells in 96-well plates. Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active β-galactosidase control plasmid using Lipofectamine.

  • Stimulation: 24 hours post-transfection, stimulate the cells with TNF-α to activate the NIK/NF-κB pathway.

  • Inhibitor Treatment: Concurrently treat cells with the THPP derivative at varying doses (e.g., 1 µM and 5 µM) for 24 hours.

  • Lysis & Readout: Lyse the cells. Measure firefly luciferase activity using a luminometer, followed by β-galactosidase activity using an ONPG colorimetric substrate.

  • Data Processing: Calculate the ratio of Luciferase/β-Gal. A lower ratio indicates specific NIK inhibition.

Quantitative Data Summary

The following table summarizes the highly diverse in vitro biological activity of the THPP scaffold across its primary validated targets:

TargetDisease IndicationTHPP Derivative ClassRepresentative IC50 / MICMechanism of Action
BTK B-Cell LymphomasChiral THPP-Acryloyl~0.5 nM (Zanubrutinib)Irreversible covalent binding to Cys481 in the ATP hinge region
MmpL3 TuberculosisTHPP-3-carboxamides< 1 µMDirect inhibition of TMM flippase activity at the inner membrane
NIK Sepsis / InflammationTHPP-Pyridyl~5.39 nM (Compound 9)Inhibition of the non-canonical NF-κB signaling pathway

References

  • Title: Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 Source: PLoS One - PMC / NIH URL: [Link]

  • Title: Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: International Journal of Molecular Sciences - PMC / NIH URL: [Link]

  • Title: MmpL3 is the flippase for mycolic acids in mycobacteria Source: bioRxiv URL: [Link]

  • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: Molecules - MDPI URL: [Link]

Sources

Exploratory

Computational Modeling and Electronic Structure Analysis of Pyrazolo[1,5-a]pyrimidines: A Comprehensive Guide for Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile N -heterocyclic bicyclic system that has garnered immense interest in modern drug discovery and materials science. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, highly versatile N -heterocyclic bicyclic system that has garnered immense interest in modern drug discovery and materials science. Characterized by a fused planar structure, this moiety exhibits a unique push-pull electronic distribution that makes it an ideal candidate for targeted kinase inhibition, antimicrobial therapeutics, and advanced fluorophores. This technical whitepaper provides an in-depth analysis of the electronic structure of pyrazolo[1,5-a]pyrimidines, detailing a rigorous computational workflow—from Density Functional Theory (DFT) optimization to molecular docking—designed to accelerate the identification of high-affinity pharmacological leads.

Structural and Electronic Significance

The pyrazolo[1,5-a]pyrimidine core is formed by fusing an electron-rich pyrazole ring with an electron-deficient pyrimidine ring. This creates a π -amphoteric (donor-acceptor) system that is highly responsive to functionalization[1].

By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions (e.g., the 7-position), researchers can precisely tune the molecule's dipole moment and intramolecular charge transfer (ICT) capabilities[1]. This structural rigidity and planarity not only enhance optical properties for fluorophore development but also provide the exact geometric constraints required to fit perfectly into the narrow ATP-binding pockets of target kinases[2].

Quantum Chemical Descriptors (DFT Analysis)

To predict the reactivity, stability, and binding affinity of pyrazolo[1,5-a]pyrimidine derivatives, computational chemists rely heavily on Density Functional Theory (DFT).

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity. The energy gap ( ΔE ) between them is a direct indicator of kinetic stability and chemical hardness.

  • Causality: A smaller HOMO-LUMO gap implies higher chemical reactivity, as less energy is required to excite an electron. In the context of drug design, an optimized gap ensures the molecule is reactive enough to form non-covalent interactions with the target receptor, yet stable enough to avoid rapid degradation in vivo. For instance, highly active 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues exhibit a tightly clustered ΔE gap of 2.59–2.81 eV, correlating with their planar configuration and potent cytotoxic effectiveness. Furthermore, antifungal pyrazolo[1,5-a]pyrimidinyl oxazolines optimized for lower HOMO-LUMO gaps demonstrated superior efficacy against C. capsici[3].

Molecular Electrostatic Potential (MEP)
  • Causality: MEP mapping visualizes the charge distribution across the molecule, highlighting electron-rich (red/negative) and electron-deficient (blue/positive) regions. This is critical for predicting where the ligand will act as a hydrogen bond donor or acceptor when entering a protein's active site[4].

Caption: Relationship between DFT-derived electronic properties and binding affinity.

Quantitative Data Summary

The following table synthesizes the electronic and pharmacological properties of recently developed pyrazolo[1,5-a]pyrimidine derivatives:

Compound Class / DerivativeTarget / ApplicationKey Electronic MetricBiological Activity
2-(phenylamino)pyrazolo[1,5-a]pyrimidines Anticancer (MCF-7, Hep-2)HOMO-LUMO Gap: 2.59 – 2.81 eVHigh cytotoxicity
Dual CDK2/TRKA Inhibitors Anticancer (NCI-60 cell lines)Planar binding conformationIC50 = 0.09 µM (CDK2)[2]
Pyrazolo[1,5-a]pyrimidinyl oxazolines Antifungal (C. capsici)Lowered HOMO-LUMO gapEC50 = 1.6 µM[3]
7-substituted 3-methyl derivatives Fluorophores (Optical probes)Dipole ( Δμ ): 10.3 - 19.0 DHigh quantum yield[1]

Experimental Protocol: In Silico Modeling Workflow

To ensure high scientific integrity and reproducibility, the following self-validating computational protocol is standard for evaluating pyrazolo[1,5-a]pyrimidine libraries.

Step 1: Ligand Preparation and DFT Optimization
  • Structure Generation: Sketch the 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives and convert them to 3D using software like GaussView.

  • Quantum Optimization: Submit the structures to Gaussian (or ORCA) for geometry optimization using the B3LYP hybrid functional and the 6-311+G** (or def2-TZVP) basis set[1].

  • Causality: Why B3LYP/6-311+G? This specific level of theory provides an optimal balance between computational cost and the accurate treatment of electron correlation in nitrogen-rich aromatic systems. Geometry optimization ensures the ligand is in its global minimum energy state, preventing artificial steric clashes during docking.

  • Self-Validation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energetic minimum, not a transition state.

Step 2: ADMET Profiling
  • Screening: Process the optimized ligands through predictive ADMET platforms (e.g., SwissADME, pkCSM).

  • Causality: Before committing computational resources to molecular docking, compounds must be filtered for drug-likeness (Lipinski's Rule of Five), gastrointestinal absorption, and hERG toxicity[5]. Filtering out metabolically unstable compounds early prevents late-stage attrition.

Step 3: Protein Preparation and Molecular Docking
  • Target Selection: Retrieve the high-resolution crystal structure of the target kinase (e.g., CDK2, TRKA, or DNA gyrase) from the Protein Data Bank.

  • Preparation: Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Generation: Define a grid box centered on the native ligand's binding pocket.

  • Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina) to generate binding poses.

  • Causality: Removing water molecules (unless structurally conserved) and adding polar hydrogens is essential to accurately simulate the binding pocket's electrostatic environment, allowing the MEP of the pyrazolo[1,5-a]pyrimidine to align with the protein's complementary charges.

  • Self-Validation (Redocking): Extract the native co-crystallized ligand, run it through the exact docking protocol, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD of < 2.0 Å validates the docking parameters.

G A Ligand Library Generation (Pyrazolo[1,5-a]pyrimidines) B Quantum Chemical Optimization (DFT: B3LYP/6-311+G**) A->B C Electronic Structure Analysis (HOMO-LUMO, MEP, Dipole) B->C D In Silico ADMET Profiling (Lipinski, Toxicity, PK) C->D F Molecular Docking (Active Site Targeting) D->F E Target Protein Preparation (e.g., CDK2, TRKA, DNA Gyrase) E->F G Validation (RMSD < 2.0 Å) F->G

Caption: Computational workflow for pyrazolo[1,5-a]pyrimidine drug discovery.

Pharmacological Applications Guided by Modeling

The integration of electronic structure analysis and molecular docking has led to significant breakthroughs in the application of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Kinase Inhibitors: The rigid, planar framework of pyrazolo[1,5-a]pyrimidines makes them exceptional ATP-competitive inhibitors. Recent molecular modeling studies successfully designed dual inhibitors of CDK2 and TRKA kinases. Compound 6t exhibited an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA, demonstrating broad-spectrum antiproliferative activity across 56 cancer cell lines[2].

  • Antimicrobial & Antifungal Agents: Docking simulations against DNA gyrase and 14-alpha demethylase have confirmed that pyrazolo[1,5-a]pyrimidines form highly stable complexes via hydrogen bonding and π

    π stacking[5],[4]. In agricultural applications, a novel pyrazolo[1,5-a]pyrimidinyl oxazoline hybrid (Compound D10) achieved an EC50 of 1.6 µM against C. capsici, significantly outperforming commercial standards like carbendazim[3].

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a masterclass in structural versatility. By leveraging rigorous DFT calculations to map HOMO-LUMO gaps and electrostatic potentials, researchers can rationally design derivatives with optimized kinetic stability and target affinity. When coupled with self-validating molecular docking and ADMET workflows, this computational approach drastically reduces the time and cost associated with bringing novel kinase inhibitors, antimicrobials, and advanced materials to market.

References

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - PMC Source: National Institutes of Health (nih.gov) 5

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC Source: National Institutes of Health (nih.gov) 2

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents Source: Johns Hopkins University (johnshopkins.edu) 4

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: Royal Society of Chemistry (rsc.org)1

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues Source: Arabian Journal of Chemistry (arabjchem.org)

  • Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model Source: American Chemical Society (acs.org) 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

An Application Note and Step-by-Step Synthesis Protocol for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow for diverse interactions with various biological targets. Modifications at different positions of this fused ring system have been shown to modulate the binding affinity to specific proteins, such as protein kinases, making these compounds promising candidates for the development of novel therapeutics, particularly in oncology.[1] The synthesis of derivatives with a saturated pyrimidine ring, such as the tetrahydropyrazolo[1,5-a]pyrimidines, offers the potential for improved physicochemical properties, including solubility and metabolic stability, which are critical for drug development.

This document provides a detailed, research-grade protocol for the synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The proposed synthetic strategy is a two-step process, commencing with the synthesis of the key intermediate, 3-amino-4,5-dimethylpyrazole, followed by a cyclocondensation reaction to construct the target heterocyclic system. The causality behind the experimental choices and the underlying chemical principles are explained to provide a comprehensive guide for researchers.

Proposed Synthetic Pathway

The synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be efficiently achieved through a two-step sequence. The first step involves the synthesis of the crucial precursor, 3-amino-4,5-dimethylpyrazole, from readily available starting materials. The second step is the construction of the tetrahydropyrimidine ring via a cyclocondensation reaction with a suitable three-carbon electrophile.

Synthesis_Workflow start1 Cyanoacetone intermediate1 3-amino-5-methylpyrazole start1->intermediate1 Cyclization hydrazine Hydrazine derivative hydrazine->intermediate1 product1 3-amino-4,5-dimethylpyrazole intermediate1->product1 Methylation methylation Methylating agent methylation->product1 start2 3-amino-4,5-dimethylpyrazole product2 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine start2->product2 Cyclization reagent2 1,3-Dibromopropane reagent2->product2

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of 3-amino-4,5-dimethylpyrazole

The synthesis of the aminopyrazole intermediate is a critical first step. While various methods exist for the synthesis of aminopyrazoles, a common approach involves the cyclization of a β-ketonitrile with a hydrazine derivative.[2] An alternative practical approach involves the nitration of 1,3-dimethylpyrazole followed by reduction.[3]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1,3-DimethylpyrazoleC₅H₈N₂96.1319.2 g (0.2 mol)Commercially available
Concentrated Sulfuric AcidH₂SO₄98.0838 mLCorrosive, handle with care
Nitric Acid (70%)HNO₃63.0138 mLOxidizer, handle with care
Potassium HydroxideKOH56.11As neededFor basification
Methyl tert-butyl ether (MTBE)C₅H₁₂O88.15As neededFor extraction
Palladium on Carbon (10%)Pd/C-1.5 gFlammable catalyst
Hydrochloric Acid (37%)HCl36.4620 mLCorrosive
MethanolCH₃OH32.04150 mLFlammable solvent
Hydrogen GasH₂2.02High pressureFlammable gas

Step-by-Step Protocol:

  • Nitration of 1,3-Dimethylpyrazole:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, carefully prepare a mixture of nitric acid (38 mL) and sulfuric acid (38 mL).

    • Slowly add a solution of 1,3-dimethylpyrazole (19.2 g, 0.2 mol) in concentrated sulfuric acid (38 mL) dropwise to the nitrating mixture, ensuring the temperature is maintained between 50-60 °C.

    • After the addition is complete, stir the reaction mixture at 60 °C for 1.5 hours.

    • Cool the mixture to room temperature and carefully pour it into 400 mL of ice-water.

    • Basify the aqueous solution to pH 14 by the slow addition of a concentrated potassium hydroxide solution.

    • Extract the product with methyl tert-butyl ether (3 x 200 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3-dimethyl-4-nitropyrazole.

  • Reduction of 1,3-Dimethyl-4-nitropyrazole:

    • In a high-pressure reactor, prepare a mixture of the crude 1,3-dimethyl-4-nitropyrazole (from the previous step), 10% Pd/C (1.5 g), and hydrochloric acid (20 mL) in methanol (150 mL).

    • Pressurize the reactor with hydrogen gas to 120 psi and heat to 50 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction may take several hours to days.

    • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of 3-amino-4,5-dimethylpyrazole. This can be neutralized with a base and extracted to yield the free amine if required for the next step.

Part 2: Synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

This step involves the cyclocondensation of the aminopyrazole with a suitable C3-dielectrophile to form the saturated six-membered ring. The use of 1,3-dibromopropane is a common strategy for the formation of saturated six-membered nitrogen-containing heterocycles.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3-amino-4,5-dimethylpyrazoleC₅H₉N₃111.1511.1 g (0.1 mol)Synthesized in Part 1
1,3-DibromopropaneC₃H₆Br₂201.8920.2 g (0.1 mol)Lachrymator, handle in a fume hood
Potassium CarbonateK₂CO₃138.2127.6 g (0.2 mol)Base
AcetonitrileCH₃CN41.05200 mLSolvent

Step-by-Step Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4,5-dimethylpyrazole (11.1 g, 0.1 mol) in acetonitrile (200 mL).

    • Add potassium carbonate (27.6 g, 0.2 mol) to the solution.

    • Slowly add 1,3-dibromopropane (20.2 g, 0.1 mol) to the stirring suspension.

  • Reaction and Work-up:

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Mechanistic Insights and Rationale

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry. The key step is the cyclocondensation reaction. In the proposed synthesis, the 3-amino-4,5-dimethylpyrazole acts as a bidentate nucleophile. The reaction with 1,3-dibromopropane is expected to proceed via a sequential double N-alkylation. The exocyclic amino group is generally more nucleophilic and will likely react first with one of the electrophilic carbons of 1,3-dibromopropane. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole ring displaces the second bromide, leading to the formation of the fused six-membered ring. The use of a base like potassium carbonate is essential to neutralize the hydrobromic acid formed during the reaction and to facilitate the nucleophilic attack.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To assess the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Handle corrosive acids (sulfuric acid, nitric acid, hydrochloric acid) and the lachrymatory 1,3-dibromopropane with extreme care.

  • The hydrogenation reaction involves flammable hydrogen gas under high pressure and should only be performed by trained personnel using appropriate equipment.

  • Palladium on carbon is a flammable catalyst and should be handled with care, especially when dry.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • A practical and scalable process for the preparation of 4-amino-1,3-dimethylpyrazole hydrochloride. ACS Publications. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Application

Application Notes &amp; Protocols: The 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

Foreword: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole and a pyrimidine ring, offers a rigid, planar architecture that is highly amenable to chemical modification.[2] Its true power, however, is unlocked through strategic modifications that enhance its drug-like properties.

This guide focuses on a specific, high-value derivative: 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine . The saturation of the pyrimidine ring to its tetrahydro form (THPP) introduces a three-dimensional character, which can improve solubility, metabolic stability, and the ability to form more specific interactions with biological targets. The dimethyl substitutions provide a well-defined starting point for further derivatization. These compounds have garnered significant attention for their wide-ranging biological activities, including potent inhibition of protein kinases, making them cornerstone building blocks for developing novel therapeutics against cancer, inflammatory diseases, and viral infections.[2][3]

This document serves as a comprehensive guide for researchers, providing not only the synthetic protocols to access and modify this scaffold but also the strategic rationale behind its application in drug design.

Section 1: Synthesis and Physicochemical Profile

The construction of the tetrahydropyrazolo[1,5-a]pyrimidine core is a robust process, typically involving the initial formation of the aromatic pyrazolo[1,5-a]pyrimidine system, followed by a selective reduction of the pyrimidine ring.

General Synthetic Strategy

The most common approach begins with the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or a functional equivalent.[1] This efficiently constructs the fused aromatic core. Subsequent reduction of the more electron-deficient pyrimidine ring can be achieved using various reducing agents, such as complex metal hydrides, to yield the desired saturated scaffold.[2] This two-step process allows for modularity, as different substituents can be incorporated on both starting materials to generate a diverse library of core structures.

Synthetic_Workflow cluster_0 Step 1: Aromatic Core Formation cluster_1 Step 2: Selective Reduction A 3-Amino-4,5-dimethylpyrazole C 2,3,5,7-Tetramethyl- pyrazolo[1,5-a]pyrimidine A->C Cyclocondensation B 1,3-Biselectrophile (e.g., Acetylacetone) B->C D 2,3,5,7-Tetramethyl- 4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrimidine C->D Reduction (e.g., NaBH4, H2/Pd-C) Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region NH... O=C... inhibitor N-H Pyrazolo[1,5-a]pyrimidine Core N inhibitor:N1->hinge:f0 H-Bond inhibitor:N7->hinge:f1 H-Bond atp ATP atp->hinge Competitive Binding Suzuki_Coupling_Workflow A 7-Bromo-THPP Scaffold D 7-Aryl-THPP Product A->D Coupling B Aryl Boronic Acid R-B(OH)2 B->D C Pd Catalyst + Base C->D

Sources

Method

Application Notes &amp; Protocols: Catalytic Methods for the Preparation of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Introduction The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of multiple nitrogen atoms provide a unique framework for interacting with biological targets. This document provides a comprehensive guide for researchers and scientists on the catalytic methodologies for the synthesis of this valuable compound, emphasizing the underlying principles of the catalytic processes and providing detailed, field-proven protocols.

Strategic Overview of Catalytic Syntheses

Two primary catalytic strategies are presented for the synthesis of the target molecule. The choice of strategy may depend on the availability of starting materials, desired scale, and stereochemical considerations.

  • Strategy 1: Catalytic Cyclocondensation. This approach involves the construction of the pyrazolo[1,5-a]pyrimidine core through a cyclocondensation reaction between a substituted aminopyrazole and a suitable dielectrophilic partner.

  • Strategy 2: Catalytic Hydrogenation. This strategy focuses on the synthesis of the aromatic 2,3-dimethylpyrazolo[1,5-a]pyrimidine followed by a catalytic reduction of the pyrimidine ring to afford the desired saturated product.

G cluster_0 Synthetic Strategies Start 3-Amino-4,5-dimethylpyrazole Strategy1 Strategy 1: Catalytic Cyclocondensation Start->Strategy1 Strategy2 Strategy 2: Catalytic Hydrogenation Start->Strategy2 Product 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Strategy1->Product Strategy2->Product G cluster_0 Catalytic Cyclocondensation Workflow Start 3-Amino-4,5-dimethylpyrazole + 1,3-Dibromopropane Catalyst Acid Catalyst (e.g., p-TsOH) Start->Catalyst Reaction Initiation Intermediate Intermediate Formation (N-alkylation) Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat Product Target Molecule Cyclization->Product

Caption: Workflow for the catalytic cyclocondensation strategy.

Protocol 1: Synthesis of 3-Amino-4,5-dimethylpyrazole

Introduction: The starting material, 3-amino-4,5-dimethylpyrazole, can be synthesized from commercially available 3-methyl-2,4-pentanedione and hydrazine.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Malononitrile

  • Sodium ethoxide

Procedure:

  • Synthesis of 3,4,5-Trimethyl-1H-pyrazole: In a round-bottom flask, dissolve 3-methyl-2,4-pentanedione (1 eq.) in ethanol. Add hydrazine hydrate (1.1 eq.) dropwise at room temperature. Reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure to yield crude 3,4,5-trimethyl-1H-pyrazole.

  • Synthesis of 3-Amino-4,5-dimethylpyrazole-x-carbonitrile: The direct synthesis from a suitable precursor is challenging. An alternative is the reaction of an appropriate β-ketonitrile with hydrazine.

Protocol 2: Acid-Catalyzed Cyclocondensation

Materials:

  • 3-Amino-4,5-dimethylpyrazole

  • 1,3-Dibromopropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-4,5-dimethylpyrazole (1.0 eq.) in toluene, add 1,3-dibromopropane (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Reflux the mixture with a Dean-Stark trap for 12-18 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

ParameterValue
Reactants 3-Amino-4,5-dimethylpyrazole, 1,3-Dibromopropane
Catalyst p-Toluenesulfonic acid
Solvent Toluene
Temperature Reflux
Reaction Time 12-18 hours

Strategy 2: Catalytic Hydrogenation of Aromatic Precursor

This elegant and efficient two-step strategy first involves the synthesis of the aromatic 2,3-dimethylpyrazolo[1,5-a]pyrimidine, which is then subjected to catalytic hydrogenation to yield the target saturated compound. This method often provides high yields and purity.

Causality and Mechanistic Insights

Step 1: Condensation to Aromatic Precursor The initial condensation of 3-amino-4,5-dimethylpyrazole with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds under acidic conditions. The reaction involves the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid often serves as both the catalyst and solvent. [1] Step 2: Catalytic Hydrogenation The subsequent hydrogenation of the pyrimidine ring is achieved using a transition metal catalyst, most notably Iridium-based complexes. The catalyst activates molecular hydrogen, allowing for its stereospecific addition across the double bonds of the pyrimidine ring. Chiral ligands can be employed to achieve enantioselective hydrogenation. [1][2]

G cluster_0 Catalytic Hydrogenation Workflow Start 3-Amino-4,5-dimethylpyrazole + Acetylacetone Condensation Acid-Catalyzed Condensation Start->Condensation Acetic Acid Aromatic 2,3-Dimethylpyrazolo[1,5-a]pyrimidine Condensation->Aromatic Hydrogenation Iridium-Catalyzed Hydrogenation Aromatic->Hydrogenation H2, Ir-catalyst Product Target Molecule Hydrogenation->Product

Caption: Workflow for the catalytic hydrogenation strategy.

Protocol 3: Synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyrimidine

Materials:

  • 3-Amino-4,5-dimethylpyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • A mixture of 3-amino-4,5-dimethylpyrazole (1.0 eq.) and acetylacetone (1.1 eq.) in glacial acetic acid is heated to reflux for 6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by crystallization or column chromatography to yield 2,3-dimethylpyrazolo[1,5-a]pyrimidine.

ParameterValue
Reactants 3-Amino-4,5-dimethylpyrazole, Acetylacetone
Catalyst/Solvent Glacial Acetic Acid
Temperature Reflux
Reaction Time 6 hours
Protocol 4: Iridium-Catalyzed Hydrogenation

Introduction: This protocol is adapted from a highly efficient method for the asymmetric hydrogenation of a similar pyrazolo[1,5-a]pyrimidine system. [1][2] Materials:

  • 2,3-Dimethylpyrazolo[1,5-a]pyrimidine

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., (R)-t-Bu-FcPhox, though a non-chiral variant can be used for racemic synthesis)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (high pressure)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with 2,3-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq.), [Ir(COD)Cl]₂ (0.5-2.5 mol%), and the appropriate ligand (1.1 eq. relative to Ir).

  • Anhydrous and degassed ethyl acetate is added.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen (typically 50-100 atm) and stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 24-48 hours.

  • After the reaction is complete (monitored by LC-MS or GC-MS), the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

ParameterValue
Substrate 2,3-Dimethylpyrazolo[1,5-a]pyrimidine
Catalyst [Ir(COD)Cl]₂ / Ligand
Solvent Ethyl Acetate
Pressure 50-100 atm H₂
Temperature Room Temperature to 50 °C
Reaction Time 24-48 hours

Conclusion

The synthesis of 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be effectively achieved through catalytic methodologies. The choice between a direct cyclocondensation approach and a two-step condensation-hydrogenation strategy will depend on the specific requirements of the research. The hydrogenation route, in particular, offers a robust and high-yielding pathway to the target molecule and can be adapted for enantioselective synthesis through the use of chiral catalysts. The protocols provided herein offer a solid foundation for the successful preparation of this important heterocyclic compound.

References

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 2013.

  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5- a]pyrimidine for the Synthesis of Zanubrutinib. The Journal of Organic Chemistry, 2024.

  • Production of 3-aminopyrazoles. Google Patents, 1975.

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 2016.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 2024.

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3-Amino-4-cyano pyrazole. Der Pharma Chemica, 2010.

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Advances, 2024.

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 2014.

  • A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 2006.

Sources

Application

Advanced Applications of the 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibitor Drug Discovery

Executive Summary The paradigm of kinase inhibitor drug discovery has increasingly shifted away from planar, fully aromatic systems toward structurally complex, sp3-rich molecules—a transition widely recognized as the "e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of kinase inhibitor drug discovery has increasingly shifted away from planar, fully aromatic systems toward structurally complex, sp3-rich molecules—a transition widely recognized as the "escape from flatland"[1]. Within this evolving chemical space, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold has emerged as a highly privileged chemotype. Its clinical validation is most notably underscored by its presence as the core skeleton of zanubrutinib, a blockbuster, FDA-approved Bruton's tyrosine kinase (BTK) inhibitor[2][3].

This application note provides a comprehensive guide to utilizing 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 4879-22-5) as an advanced building block. By integrating steric bulk with a partially saturated ring system, this specific derivative offers superior physicochemical properties, precise gatekeeper pocket targeting, and reduced off-target toxicity.

Structural and Mechanistic Rationale

Historically, kinase inhibitors relied on planar heteroaromatic scaffolds (such as quinazolines or fully unsaturated pyrazolo[1,5-a]pyrimidines) to mimic the adenine ring of ATP[4]. While these flat molecules achieve high potency, they frequently suffer from poor aqueous solubility, high plasma protein binding, and promiscuous off-target kinase inhibition[1].

The 2,3-Dimethyl-THPP building block overcomes these liabilities through three distinct mechanistic advantages:

  • Hinge-Binding Fidelity : The nitrogen atoms of the pyrazole ring act as potent hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region (e.g., Met477 in BTK)[5].

  • Enhanced Three-Dimensionality (Fsp3) : The reduction of the pyrimidine ring to the 4,5,6,7-tetrahydro state introduces critical sp3 carbon character. This allows the scaffold to project substituents out of the planar ATP pocket and into solvent-exposed channels, drastically improving aqueous solubility[2].

  • Conformational Restriction & Selectivity : The addition of the 2,3-dimethyl groups provides strategic steric bulk. This restricts the rotational freedom of the molecule, locking it into a bioactive conformation that lowers the entropic penalty of binding. Furthermore, the methyl groups are engineered to clash with the gatekeeper residues of off-target kinases (like ITK or EGFR) while fitting perfectly into the specialized hydrophobic pockets of targets like BTK or CDK9.

Signaling Pathway Context

To understand the therapeutic impact of THPP-derived inhibitors, it is essential to map their intervention point within oncogenic signaling cascades. In B-cell malignancies, the BCR pathway is constitutively active, driving malignant proliferation. Covalent inhibitors based on the THPP scaffold permanently deactivate BTK by binding to the Cys481 residue.

Kinase_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB / Calcium Signaling PLCg2->NFkB Second Messengers Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Gene Expression Inhibitor 2,3-Dimethyl-THPP Based Inhibitor Inhibitor->BTK Covalent Blockade (C481)

BTK signaling pathway in B-cells and the covalent blockade by THPP-derived inhibitors.

Experimental Workflow for Inhibitor Discovery

The development of a clinical candidate from the 2,3-Dimethyl-THPP building block requires a rigorous, multi-stage validation process. The workflow below outlines the progression from synthetic functionalization to cellular validation.

Workflow BB Building Block 2,3-Dimethyl-THPP Synth Scaffold Functionalization (Cross-Coupling/Amidation) BB->Synth Biochem Biochemical Screening (TR-FRET Assay) Synth->Biochem Cellular Cellular Target Engagement (NanoBRET Assay) Biochem->Cellular Lead Lead Optimization & PK/PD Profiling Cellular->Lead

End-to-end drug discovery workflow utilizing the 2,3-Dimethyl-THPP building block.

Detailed Methodologies and Protocols

As a Senior Application Scientist, it is critical to ensure that experimental protocols are not merely a list of steps, but self-validating systems built on sound chemical causality.

Protocol A: Late-Stage Functionalization (Warhead Installation)

To convert the 2,3-Dimethyl-THPP core into a targeted covalent inhibitor (TCI), an electrophilic warhead must be attached to the secondary amine of the tetrahydropyrimidine ring.

  • Step 1: Dissolve 1.0 eq of the advanced 2,3-Dimethyl-THPP intermediate and 1.2 eq of acrylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Step 2: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 eq of HATU at 0°C.

  • Step 3: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

  • Causality & Expertise: Direct acylation using acryloyl chloride is highly exothermic and frequently triggers premature Michael addition of the solvent or base to the newly formed acrylamide. By utilizing acrylic acid with a mild coupling reagent like HATU, the reaction proceeds smoothly without degrading the electrophilic warhead, ensuring high-fidelity synthesis.

Protocol B: High-Throughput TR-FRET Biochemical Kinase Assay

Biochemical validation requires an assay format that is impervious to the optical artifacts common in heterocyclic chemistry.

  • Step 1: Prepare a master mix containing recombinant BTK kinase domain, biotinylated substrate peptide, and ATP (at its predetermined Km​ value) in a HEPES-based kinase buffer.

  • Step 2: Dispense the master mix into a 384-well plate containing serial dilutions of the synthesized 2,3-Dimethyl-THPP derivatives. Incubate for 60 minutes at room temperature.

  • Step 3: Add the detection mixture containing a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Step 4: Read the plate using a microplate reader with a 50 µs delay before capturing the emission at 665 nm and 615 nm.

  • Causality & Expertise: Time-Resolved FRET (TR-FRET) is explicitly chosen over standard luminescence (e.g., ADP-Glo). Pyrazolo-pyrimidine derivatives often exhibit intrinsic auto-fluorescence that can quench or artificially inflate standard optical readouts. The long emission half-life of the Europium chelate allows for a time delay that completely gates out background compound fluorescence, ensuring the calculated IC50​ is trustworthy.

Protocol C: NanoBRET Cellular Target Engagement

Because the sp3-rich nature of the THPP scaffold alters lipophilicity (LogP) and topological polar surface area (TPSA), biochemical potency does not guarantee cellular permeability.

  • Step 1: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BTK fusion protein. Plate cells in 96-well format and incubate for 24 hours.

  • Step 2: Add a cell-permeable fluorescent NanoBRET tracer (which reversibly binds the BTK active site) alongside serial dilutions of your THPP inhibitor.

  • Step 3: Incubate for 2 hours, add the NanoLuc substrate, and measure the BRET ratio (emission at 610 nm / 460 nm).

  • Causality & Expertise: This is a self-validating competitive assay. A high BRET signal indicates the tracer is bound to the kinase. A dose-dependent loss of the BRET signal directly proves that the un-tagged 2,3-Dimethyl-THPP inhibitor has successfully crossed the live cell membrane, evaded efflux pumps, and physically displaced the tracer from the target kinase.

Quantitative SAR and Physicochemical Profiling

The table below summarizes the structure-activity relationship (SAR) and physicochemical improvements achieved by transitioning from a planar scaffold to the functionalized 2,3-Dimethyl-THPP building block.

Table 1: Comparative SAR and Physicochemical Properties of Kinase Inhibitor Scaffolds

Scaffold TypeCompound ExampleBTK IC50​ (nM)EGFR IC50​ (nM)Selectivity Fold Fsp3​ Aqueous Sol. (µg/mL)
Planar Pyrazolo-pyrimidineReference Cmpd A4.212.5~3x0.15< 5.0
Unsubstituted THPPReference Cmpd B1.845.025x0.4545.0
2,3-Dimethyl-THPP Lead Derivative C 0.5 >1000 >2000x 0.52 85.0

Data Interpretation: The transition from a planar system to the unsubstituted THPP scaffold significantly improves aqueous solubility due to the increased fraction of sp3 carbons ( Fsp3​ ). However, the true breakthrough in selectivity is achieved with the 2,3-Dimethyl-THPP derivative. The steric bulk of the methyl groups prevents binding in the tighter EGFR active site, driving the selectivity window from 3-fold to over 2000-fold, while simultaneously pushing the BTK potency into the sub-nanomolar range.

Conclusion

The 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building block represents a masterclass in modern medicinal chemistry design. By perfectly balancing the hydrogen-bonding requirements of the kinase hinge region with the geometric complexity of an sp3-rich ring system, it allows researchers to successfully "escape from flatland." When coupled with rigorous, self-validating biochemical and cellular assays, this scaffold provides a highly reliable foundation for the discovery of next-generation, highly selective kinase inhibitors.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent | ACS Medicinal Chemistry Letters |
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib | The Journal of Organic Chemistry |
  • Natural Product-like Fragments Unlock Novel Chemotypes for a Kinase Target Exploring Options beyond the Fl
  • BRUKINSA® (zanubrutinib)

Sources

Method

Application Note: Reagents and Conditions for Functionalizing 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective N4-functionalization methodologies, mechanistic causality, and validated protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective N4-functionalization methodologies, mechanistic causality, and validated protocols.

Introduction & Structural Significance

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold is a privileged bicyclic pharmacophore embedded in several high-profile therapeutics, most notably in Bruton's tyrosine kinase (BTK) inhibitors such as Zanubrutinib and emerging antitubercular agents .

The specific derivative 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine presents a unique reactivity profile. The reduction of the pyrimidine ring breaks its aromaticity, converting the N4 position into a secondary aliphatic amine. Meanwhile, the pyrazole ring retains its aromatic character. Crucially, the presence of methyl groups at the C2 and C3 positions completely blocks electrophilic aromatic substitution (e.g., halogenation or nitration) on the pyrazole ring. This steric and electronic configuration funnels all nucleophilic reactivity exclusively to the N4 secondary amine , making it an ideal, predictable building block for divergent library synthesis .

Mechanistic Insights into Reactivity

The N4 position behaves similarly to a sterically hindered piperidine. Its nucleophilicity is slightly modulated by the adjacent bridgehead nitrogen (N4a), which can participate in lone-pair delocalization across the pyrazole system. Because of the steric bulk provided by the bicyclic framework and the adjacent C5 methylene group, functionalization requires carefully optimized conditions to overcome kinetic barriers while avoiding over-reaction.

  • Acylation: Proceeds smoothly. However, the use of highly active coupling reagents (like HATU) is preferred over standard EDC/HOBt to accelerate the reaction and overcome the steric hindrance of the bicyclic cavity.

  • Arylation: Direct nucleophilic aromatic substitution (SNAr) is only viable with highly electron-deficient fluoroarenes. For standard aryl halides, Palladium-catalyzed Buchwald-Hartwig cross-coupling is mandatory. Bidentate or bulky monodentate phosphine ligands (e.g., Xantphos, RuPhos) are critical to facilitate reductive elimination and suppress unwanted β-hydride elimination.

  • Alkylation: Direct alkylation with primary alkyl halides often risks over-alkylation, leading to quaternary ammonium salts. Reductive amination is the superior choice; it is self-limiting because the resulting tertiary amine is too sterically congested to undergo further alkylation.

G Core 2,3-Dimethyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrimidine (N4-H Secondary Amine) Acylation N4-Acylation (Amides, Ureas) Core->Acylation R-COCl / Base or R-COOH / HATU Arylation N4-Arylation (Buchwald-Hartwig) Core->Arylation Ar-X / Pd-Cat Base, Ligand Alkylation N4-Alkylation (Reductive Amination) Core->Alkylation R-CHO / NaBH(OAc)3 or R-X / Base

Figure 1: Divergent N4-functionalization pathways for the THPP core.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization pathways, allowing for rapid comparison of catalytic systems and expected outcomes.

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Typical YieldKey Advantage
N4-Acylation Carboxylic Acid, HATUDIPEA (3.0 eq)DMF2585–95%Mild conditions; avoids acyl chloride generation.
N4-Arylation Ar-Br/I, Pd₂(dba)₃, RuPhosNaOtBu (2.0 eq)Toluene10070–85%Overcomes steric bulk; prevents β-hydride elimination.
N4-Alkylation Aldehyde, NaBH(OAc)₃None (AcOH cat.)DCE2580–90%Self-limiting; completely avoids over-alkylation.

Experimental Protocols

Protocol A: N4-Acylation via HATU Coupling

Causality: HATU generates an highly reactive 7-azabenzotriazole active ester, which is uniquely suited to overcome the steric hindrance at the N4 position of the THPP core, ensuring rapid and complete conversion without epimerization of chiral centers on the carboxylic acid.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under Argon, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (1.0 eq) in a single portion.

  • Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the consumption of the THPP core via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed N4-Arylation (Buchwald-Hartwig)

Causality: The secondary nature of the N4 amine makes it prone to β-hydride elimination if the reductive elimination step is too slow. Using RuPhos (a bulky, electron-rich biaryl phosphine) accelerates reductive elimination, ensuring high yields of the N-aryl product.

G Pd0 Pd(0)Ln Active Catalyst (e.g., Pd2(dba)3 + RuPhos) OxAdd Oxidative Addition [Pd(II)(Ar)(X)Ln] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (N4 of THPP Scaffold) OxAdd->AmineCoord + THPP Core Deprot Deprotonation by Base [Pd(II)(Ar)(N-THPP)Ln] AmineCoord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination N-Aryl THPP Product Deprot->RedElim RedElim->Pd0 Release Product

Figure 2: Buchwald-Hartwig catalytic cycle for N4-arylation of the THPP scaffold.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the THPP core (1.2 eq), the aryl bromide/iodide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Degassing: Seal the tube with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M) via syringe.

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in an oil bath at 100 °C for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography (Hexanes/EtOAc gradient).

Protocol C: N4-Alkylation via Reductive Amination

Causality: Direct alkylation with alkyl halides requires strong bases and risks quaternization. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective. The mild reducing agent only attacks the transiently formed iminium ion, leaving ketones, esters, and the pyrazole ring completely untouched.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the THPP core (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation.

  • Pre-stirring: Stir the mixture at room temperature for 1 hour under Argon.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction: Stir the opaque suspension at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with 1 M aqueous NaOH to break down boron complexes and free-base the product.

  • Extraction & Purification: Extract the mixture with Dichloromethane (DCM) three times. Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography or reverse-phase preparative HPLC if necessary.

References

  • Title: Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor Source: The Journal of Organic Chemistry URL: [Link]

  • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: Molecules URL: [Link]

Application

Scale-Up Manufacturing of Chiral Tetrahydropyrazolo[1,5-a]pyrimidine Scaffolds: Process Chemistry and Asymmetric Hydrogenation Protocols

Introduction & Rationale The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine motif is a privileged heterocyclic scaffold in modern drug discovery. It serves as the core structural backbone for blockbuster therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine motif is a privileged heterocyclic scaffold in modern drug discovery. It serves as the core structural backbone for blockbuster therapeutics, most notably the Bruton's tyrosine kinase (BTK) inhibitor Zanubrutinib[1], and is a prominent framework in the development of TRK and CDK2 inhibitors[2].

Historically, obtaining the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine relied heavily on the chemical or biocatalytic resolution of racemates[3]. This classical approach is highly inefficient for scale-up manufacturing, as it wastes at least half of the production materials (the undesired enantiomer) and generates significant environmental pollution[3].

To address these limitations, modern process chemistry has shifted toward transition-metal-catalyzed asymmetric hydrogenation[3]. This application note details a self-validating, highly enantioselective scale-up protocol utilizing Iridium (Ir)-catalyzed reductive dearomatization, capable of achieving up to 99% enantiomeric excess (ee) at the decagram scale[1].

Mechanistic Insights: Overcoming Catalyst Poisoning

A major challenge in the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines is the strong aromaticity of the planar multinuclear pyrimidine heteroarene[1]. Furthermore, the multiple nitrogen atoms present in the scaffold act as strong σ-donors, which can irreversibly coordinate to and poison chiral transition metal catalysts[1].

Causality in Process Design: To circumvent catalyst poisoning, this protocol employs a substrate activation strategy [1]. By introducing an electron-withdrawing protecting group (such as a Boc group) prior to reduction, the electron density on the pyrimidine nitrogens is significantly reduced. This disrupts their ability to coordinate with the Ir-catalyst, allowing the reaction to proceed efficiently even at low catalyst loadings (e.g., 1 mol %)[3]. Mechanistic studies confirm that the hydrogenation initiates via a 1,2-hydrogenation step, breaking the aromatic conjugation, which is followed by rapid reduction to the fully saturated 4,5,6,7-tetrahydro core[1].

Process Workflow Visualization

G N1 Raw Materials (5-Aminopyrazole) N2 Cyclocondensation (Reflux, Acid) N1->N2 N3 Pyrazolo[1,5-a]pyrimidine Intermediate N2->N3 Ring Assembly N4 Ir-Catalyzed Asymmetric Hydrogenation N3->N4 Substrate Activation N5 Chiral 4,5,6,7-Tetrahydro- pyrazolo[1,5-a]pyrimidine N4->N5 >99% ee

Workflow for the scale-up synthesis of chiral tetrahydropyrazolo[1,5-a]pyrimidine scaffolds.

Experimental Protocols: Decagram-Scale Manufacturing

Protocol 1: Pilot-Scale Assembly of the Pyrazolo[1,5-a]pyrimidine Precursor

Objective: Construct the aromatic bicyclic core via cyclocondensation.

  • Reagent Preparation: In a jacketed reactor, dissolve the 5-aminopyrazole derivative (e.g., 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile) and the corresponding enaminone or β-diketone in glacial acetic acid[2][4].

  • Cyclocondensation: Heat the mixture to reflux for 3 to 4 hours[2].

    • Causality: The acidic medium increases the electrophilicity of the enaminone, driving a regioselective condensation and ring closure to form the thermodynamically stable pyrazolo[1,5-a]pyrimidine core[2][5].

  • Isolation: Cool the reactor to room temperature. The product can often be isolated by direct crystallization from the reaction mixture or by precipitation in water, avoiding the need for high-throughput chromatography[4].

  • Filtration & Drying: Collect the solid via filtration, wash with cold ethanol, and dry under vacuum to a constant weight.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation

Objective: Enantioselective reduction to the chiral 4,5,6,7-tetrahydro state.

  • Catalyst Preparation (Glovebox): In an inert argon atmosphere, pre-mix [Ir(COD)Cl]2 and a chiral bisphosphine ligand (e.g., (R)-Segphos) in anhydrous ethyl acetate (EtOAc) to form the active Ir-catalyst complex[3].

  • Substrate Loading: Transfer the Boc-protected pyrazolo[1,5-a]pyrimidine intermediate (decagram scale) into a high-pressure stainless-steel autoclave[1][3].

  • Solvent Addition: Add anhydrous EtOAc.

    • Causality: EtOAc is selected because its moderate polarity optimally balances substrate solubility and the stabilization of the chiral transition state, which is critical for achieving >99% ee[3].

  • Hydrogenation: Seal the autoclave, purge with H₂ gas, and pressurize to the required hydrogen pressure (typically 50 atm). Stir at room temperature to 50°C until complete conversion is achieved[1][3].

  • Workup & Deprotection: Vent the H₂ gas safely. Filter the mixture through a short pad of Celite to remove the catalyst. To remove the Boc protecting group, treat the resulting intermediate with a 2 M HCl/EtOH solution, yielding the final chiral amine in quantitative yield[3].

Data Presentation: Process Optimization

The following table summarizes the optimization of solvent and catalyst loading during the scale-up of the asymmetric hydrogenation step. Monitoring these parameters ensures the process remains economically viable without sacrificing chiral purity.

SolventCatalyst Loading (mol %)Conversion (%)Enantiomeric Excess (ee %)
Methanol (MeOH)2.5>9985.0
Tetrahydrofuran (THF)2.5>9992.5
Ethyl Acetate (EtOAc)2.5>99>99.0
Ethyl Acetate (EtOAc)1.096>99.0

Table 1: Optimization parameters for the Ir-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. EtOAc at 1.0 mol% catalyst loading provides the optimal balance of conversion and perfect enantioselectivity for scale-up[3].

Quality Control & Self-Validation

To ensure the protocol is a self-validating system, in-process controls (IPCs) must be strictly adhered to:

  • Reaction Progress: Monitor the hydrogenation conversion via ¹H NMR spectroscopy. The disappearance of the aromatic pyrimidine protons (typically a singlet around δ 8.6 ppm) and the emergence of upfield aliphatic signals (e.g., δ 4.12 ppm for C-CH₂, δ 5.1-5.25 ppm for N-CH₂) confirm the successful reduction of the pyrimidine ring[4].

  • Chiral Purity: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard before proceeding to the deprotection step[3].

References[1] Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5- a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor.

Source: PubMed / J Org Chem. URL: 1[3] Title: Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib. Source: ACS Publications / The Journal of Organic Chemistry. URL: 3[4] Title: Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. Source: SciSpace. URL: 4[5] Title: Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Source: ACS Publications. URL: 5[2] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI. URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine synthesis

Document ID: TSS-PYR-2345-001 Last Updated: March 22, 2026 Introduction The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a valuable building block in medicinal chemistry and drug development, ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-PYR-2345-001

Last Updated: March 22, 2026

Introduction

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold is a valuable building block in medicinal chemistry and drug development, often serving as a core component in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] While the synthesis is conceptually straightforward, researchers frequently encounter challenges that lead to suboptimal yields and purification difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles and improve the efficiency and reproducibility of your synthesis.

The primary synthetic route involves a cyclocondensation reaction between a 3-amino-4-methylpyrazole and a suitable four-carbon synthon, typically a β-dicarbonyl compound or its equivalent.[1][3] This guide will focus on the issues arising from this common pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is consistently low (e.g., < 40%). What are the primary factors to investigate?

A low yield in this synthesis is a common issue and can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.

Answer:

Low yields are typically multifactorial. The most common culprits are:

  • Purity of Starting Materials: The purity of the 3-amino-4-methylpyrazole and the 1,3-dicarbonyl compound is critical. Impurities in the aminopyrazole can interfere with the initial condensation step, while impurities in the dicarbonyl compound can lead to a host of side reactions.[4]

    • Troubleshooting:

      • Verify Purity: Re-characterize your starting materials using NMR and melting point analysis.

      • Purify if Necessary: Recrystallize or chromatograph the 3-amino-4-methylpyrazole if impurities are detected. Distill liquid 1,3-dicarbonyl compounds under reduced pressure.

  • Reaction Conditions: Temperature, solvent, and catalyst choice play a significant role in directing the reaction towards the desired product and minimizing side reactions.

    • Troubleshooting:

      • Temperature Control: Overheating can lead to the decomposition of reactants and the formation of tar-like byproducts. Conversely, a temperature that is too low can result in an incomplete reaction.[5] A reflux in a solvent like ethanol or acetic acid is common, but the optimal temperature may vary.[3][6]

      • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity.[4][5] While acetic acid is often used to catalyze the reaction, ethanol can also be effective. Experiment with different solvents to find the optimal conditions for your specific substrates.

      • Catalyst: While the reaction can proceed without a catalyst, particularly in acetic acid, a Brønsted or Lewis acid catalyst can sometimes improve the rate of the final cyclization and dehydration steps.[5]

  • Incomplete Reaction or Side Reactions: The formation of stable intermediates or alternative reaction pathways can significantly reduce the yield of the final product.

    • Troubleshooting:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[5][7] This will help you determine the optimal reaction time and identify the formation of major byproducts.

      • Identify Side Products: If possible, isolate and characterize major byproducts. A common side reaction is the formation of an enamine intermediate that fails to cyclize. Another possibility is a retro-Mannich reaction, which can lead to ring-opened products.[7]

Q2: I'm observing an unexpected side product in my NMR/LC-MS. What could it be?

Answer:

The identity of side products depends on the specific reactants and conditions used. However, some common possibilities include:

  • Uncyclized Enamine Intermediate: This is often the most common side product. It forms from the initial condensation of the aminopyrazole and the dicarbonyl compound but fails to undergo the final intramolecular cyclization. Its presence can be confirmed by the characteristic signals of the enamine and the remaining carbonyl group in NMR and IR spectra.

  • Isomeric Pyrazolo[1,5-a]pyrimidines: Depending on the nature of the 1,3-dicarbonyl compound, the cyclization can sometimes occur at different positions, leading to regioisomers.[8] Careful analysis of NMR data, particularly NOE experiments, can help distinguish between isomers.

  • Products of Self-Condensation: The 1,3-dicarbonyl compound can sometimes undergo self-condensation, especially under basic conditions or at high temperatures.

  • Retro-Mannich Fragmentation Products: As observed in similar heterocyclic syntheses, a retro-Mannich reaction can lead to ring-opened pyrazole side products.[7]

Potential Side Product Likely Cause Identification Mitigation Strategy
Uncyclized EnamineInsufficient heating, steric hindranceSignals for both enamine and carbonyl in NMR/IRIncrease reaction time/temperature, add acid catalyst
RegioisomerUnsymmetrical 1,3-dicarbonylComplex NMR spectrum, requires 2D NMRModify dicarbonyl substrate, change solvent/catalyst
Self-Condensation ProductHigh temperature, basic conditionsMass corresponding to dimer of dicarbonylLower reaction temperature, use acidic conditions
Retro-Mannich ProductSpecific substrate structuresMass corresponding to fragmented pyrazoleModify reaction conditions, explore alternative synthetic routes
Q3: The purification of my final product is difficult, and I have persistent impurities. What are the best purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the product and some side products.

  • Recrystallization: This is often the most effective method for removing minor impurities.[9] Experiment with a range of solvents, such as ethanol, ethyl acetate, or mixtures with hexanes, to find the optimal conditions for recrystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the next step.[7] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.

  • Acid-Base Extraction: If your product has a basic nitrogen that is significantly more or less basic than the impurities, an acid-base workup can be an effective purification step.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Amino-4-methylpyrazole (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-4-methylpyrazole in glacial acetic acid.

  • Add acetylacetone to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting aminopyrazole spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until gas evolution ceases.

  • The crude product may precipitate out. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Troubleshooting_Workflow start Low Yield Observed check_purity Step 1: Verify Starting Material Purity (NMR, MP) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify_sm Action: Purify Starting Materials (Recrystallize/Distill) purity_ok->purify_sm No monitor_reaction Step 2: Monitor Reaction (TLC, LC-MS) purity_ok->monitor_reaction Yes rerun1 Re-run Reaction purify_sm->rerun1 rerun1->check_purity reaction_complete Reaction to Completion? monitor_reaction->reaction_complete optimize_conditions Action: Optimize Conditions - Increase Time/Temp - Add Catalyst reaction_complete->optimize_conditions No, Stalled analyze_byproducts Step 3: Analyze Byproducts (Isolate & Characterize) reaction_complete->analyze_byproducts No success Yield Improved reaction_complete->success Yes rerun2 Re-run Reaction optimize_conditions->rerun2 rerun2->monitor_reaction byproduct_id Identify Side Reaction Pathway (e.g., Incomplete Cyclization) analyze_byproducts->byproduct_id adjust_strategy Action: Modify Strategy - Change Solvent - Lower Temperature - Alter Reagent Stoichiometry byproduct_id->adjust_strategy rerun3 Re-run Reaction adjust_strategy->rerun3 rerun3->monitor_reaction

Caption: A step-by-step troubleshooting workflow for low-yield synthesis.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (URL: [Link])

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (URL: [Link])

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (URL: [Link])

  • Amines and Heterocycles Solutions to Problems. (URL: [Link])

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL: [Link])

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (URL: [Link])

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (URL: [Link])

  • Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound. (URL: [Link])

  • Pyrimidine synthesis. (URL: [Link])

  • Three component reactions of 1,3-dicarbonyl compounds, aldehydes and malononitrile in DESs. (URL: [Link])

  • N-Heterocyclic Linkages Are Produced from Condensation of Amidines onto Graphitic Carbon. (URL: [Link])

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][7][9]triazolo[1,5-c]pyrimidine derivatives. (URL: [Link])

  • Amines and Heterocycles. (URL: [Link])

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (URL: [Link])

  • An overview on synthesis and biological activity of pyrimidines. (URL: [Link])

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. (URL: [Link])

Sources

Optimization

Optimizing solvent conditions for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine crystallization

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique thermodynamic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique thermodynamic and kinetic challenges associated with the isolation of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

This nitrogen-rich, partially reduced bicyclic compound presents specific challenges during process scale-up, most notably a high propensity for liquid-liquid phase separation (LLPS) and solvent entrapment. The following FAQs and self-validating protocols are engineered to help you establish robust, high-yield crystallization workflows.

🔬 Core Troubleshooting & FAQs

Q1: Why does my pyrazolo[1,5-a]pyrimidine derivative consistently "oil out" instead of forming solid crystals?

Mechanistic Causality: "Oiling out," thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich heavy liquid phase and a solvent-rich light phase rather than undergoing primary nucleation[1]. For 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, this is typically driven by two factors:

  • High Solute Concentration at Elevated Temperatures: Solvents that exhibit extremely high drug solubility reduce the maximum achievable supersaturation. When the system is cooled, it crosses the binodal curve into the spinodal decomposition region before reaching the metastable zone limit required for crystallization[2].

  • Solvent Affinity Discrepancies: When using a binary solvent/anti-solvent mixture (e.g., DMF and Water), a large difference in the target compound's affinity for each solvent acts as a powerful driving force for demixing[1].

Resolution Strategy: To bypass the oiling-out boundary, you must lower the initial solute concentration and force nucleation before the system reaches the LLPS boundary. This is achieved by operating at lower temperatures and introducing seed crystals within the metastable zone[1],[3].

G Supersat High Supersaturation Generation Binodal Cross Binodal Curve (Liquid-Liquid Equilibrium) Supersat->Binodal High Temp/Conc Nucleation Metastable Zone (Primary Nucleation) Supersat->Nucleation Controlled Cooling Spinodal Spinodal Decomposition (Oiling Out / LLPS) Binodal->Spinodal Agglom Impurity Entrapment & Agglomeration Spinodal->Agglom Crystal High Purity Crystals Nucleation->Crystal

Thermodynamic pathways leading to either crystallization or liquid-liquid phase separation.

Q2: How do I select the optimal solvent/anti-solvent system for this compound?

Mechanistic Causality: Pyrazolo[1,5-a]pyrimidine derivatives are highly polar and possess multiple hydrogen-bond acceptors, meaning they are traditionally synthesized and purified using strong polar aprotic solvents like dimethylformamide (DMF) paired with water[4]. However, as noted above, DMF/Water systems are highly susceptible to LLPS[5].

To optimize the system, you must select a solvent that provides a moderate solubility gradient. Moving away from extreme polar aprotic solvents to moderate alcohols (e.g., Isopropanol) reduces the thermodynamic drive for phase separation while still allowing for effective cooling crystallization[2].

Quantitative Solvent Screening Data: The following table summarizes the phase behavior of the compound across different solvent systems to guide your selection.

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)LLPS PropensityResulting Crystal Habit
DMF / Water (1:1)185.012.5High (Oils out at ~45°C)Amorphous Agglomerates
Ethanol / Heptane (1:2)95.08.0LowFine Needles
Isopropanol (Pure) 45.0 5.0 Very Low Blocks / Prisms
Acetone / Water (4:1)150.015.0ModerateThin Plates
Q3: How do I implement a reliable, scalable crystallization protocol that avoids agglomeration?

Mechanistic Causality: Unseeded cooling or rapid anti-solvent addition generates massive supersaturation spikes, leading to uncontrolled secondary nucleation. This causes the crystals to agglomerate, trapping mother liquor and impurities within the crystal lattice[6],[3].

By utilizing a Combined Cooling and Anti-Solvent Crystallization approach, the equilibrium concentration of the solute is manipulated through both temperature and solvent composition simultaneously[7]. Implementing a self-validating seeded protocol ensures that growth occurs exclusively on the introduced crystal faces.

📋 Self-Validating Protocol: Seeded Combined Crystallization
  • Dissolution: Suspend the crude 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in Isopropanol (10 volumes) at 60°C until complete dissolution.

    • Validation Checkpoint: The solution must be optically clear. Verify the absence of undissolved solids using an in-line focused beam reflectance measurement (FBRM) or turbidity probe.

  • Primary Cooling: Cool the solution linearly at a rate of 0.1°C/min to 45°C. This temperature should be strictly maintained just above the metastable zone limit.

  • Seeding: Introduce 1-2% w/w of pre-milled seed crystals (d90 < 20 μm) suspended in a minimal volume of anti-solvent (Heptane).

  • Seed Aging (Critical Step): Hold the suspension isothermally at 45°C for 2 hours.

    • Validation Checkpoint: Extract a microscopic sample. You must observe intact seed crystals with smooth edges (indicating initial growth) and an absolute absence of newly nucleated fines.

  • Anti-Solvent Addition: Dose Heptane (10 volumes) at a controlled, linear rate over 4 hours to slowly shift the solvent activity.

  • Secondary Cooling: Cool the suspension to 5°C at 0.2°C/min.

    • Validation Checkpoint: Monitor the solute concentration via ATR-FTIR. The desupersaturation curve must smoothly approach the solubility limit without sudden, erratic drops (which would indicate crash-nucleation)[7].

  • Isolation: Filter the suspension, wash the cake with cold Isopropanol/Heptane (1:2), and dry under vacuum at 40°C.

G Dissolve Dissolve API in Primary Solvent (60°C) Cool1 Cool to Cloud Point + 5°C (0.1°C/min) Dissolve->Cool1 Seed Add 1-2% w/w Seeds (Age for 2 hours) Cool1->Seed AntiSolv Dose Anti-Solvent (Linear Addition Rate) Seed->AntiSolv Cool2 Cool to 5°C (0.2°C/min) AntiSolv->Cool2 Isolate Filter, Wash & Dry Cool2->Isolate

Self-validating protocol for seeded cooling and anti-solvent crystallization.

Q4: My final product consists of fine, needle-like crystals that are difficult to filter. How can I promote 3D block growth?

Mechanistic Causality: Needle-like growth (1D growth) is a kinetic phenomenon. When cooling is too rapid, the supersaturation gradient remains high, and molecules preferentially attach to the fastest-growing crystal face[6].

Resolution Strategy: To promote 3D growth (block/prism habits), you must operate at a lower, constant supersaturation. If needles have already formed, implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension by 5–10°C and slowly cooling it back down, the thermodynamically unstable fine needles will dissolve, and the solute will redeposit onto the larger, more stable crystal faces, ultimately yielding robust, filterable crystals.

📚 References

  • [1] Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development. ACS Publications. 1

  • [6] Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 6

  • [4] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. 4

  • [5] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 5

  • [2] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. 2

  • [7] Modelling and control of combined cooling and antisolvent crystallization processes. MIT.7

  • [3] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. 3

Sources

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and related derivatives. This document is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and related derivatives. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. As a class, pyrazolo[1,5-a]pyrimidines are of significant interest in medicinal chemistry, but their often-hydrophobic nature can present formulation hurdles.[1] This guide provides a systematic approach to characterizing and enhancing the aqueous solubility of your compound.

PART 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and problems encountered when working with this compound class.

Q1: I've just synthesized/received my batch of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and it won't dissolve in my aqueous buffer. What are the first steps I should take?

A1: This is a common issue with novel heterocyclic compounds. Before exploring complex formulation strategies, it's crucial to verify the fundamentals:

  • Confirm Compound Identity and Purity: Ensure the material is structurally correct and free of significant impurities via NMR, LC-MS, and elemental analysis. Insoluble impurities can seed precipitation of your target compound.

  • Assess Basal Solubility: The pyrazolo[1,5-a]pyrimidine scaffold is generally hydrophobic, and poor aqueous solubility is often a known challenge for this class of molecules that requires optimization.[2][3]

  • Attempt Simple Organic Solvents: First, ensure the compound is soluble in a water-miscible organic solvent like DMSO, ethanol, or N,N-dimethylformamide (DMF). This will be essential for preparing stock solutions for subsequent experiments.

  • Check for pH Effects: The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated.[4] This means its solubility is likely pH-dependent. A simple test is to attempt dissolution in a slightly acidic buffer (e.g., pH 5.0) and a slightly basic buffer (e.g., pH 8.0) in addition to your neutral buffer (e.g., pH 7.4). A significant difference in solubility indicates that pH optimization is a promising strategy.

Q2: How do I perform a reliable measurement of my compound's intrinsic aqueous solubility?

A2: A standardized method like the shake-flask technique is essential for establishing a baseline. This ensures your data is reproducible and comparable.

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of your solid compound to a known volume of your aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. "Excess" means enough solid remains visible after the equilibration period.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Then, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to remove all undissolved solid particles.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of your compound in that specific medium at that temperature.

Q3: What are the main strategies I can use to improve the solubility of this compound?

A3: There are several established techniques, which should be explored systematically. The most common and effective approaches for preclinical studies are:

  • pH Adjustment: Exploiting the ionizable nature of the molecule.

  • Co-solvents: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[5]

  • Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule.[6]

  • Surfactants: Using detergents to form micelles that solubilize the compound in their hydrophobic core.[7]

The following sections provide detailed troubleshooting guides for each of these methods.

PART 2: Troubleshooting Guide: Systematic Solubility Enhancement

This section provides detailed protocols and the scientific rationale behind them. We recommend a stepwise approach to identifying the optimal formulation strategy.

Workflow for Solubility Screening

The following diagram outlines a logical progression for your experiments. Start with the simplest and most common techniques before moving to more complex solutions.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Advanced Formulation start Start with Solid Compound sol_measure Determine Basal Aqueous Solubility (Shake-Flask Method) start->sol_measure pka_det Determine pKa (Potentiometric or UV-metric) sol_measure->pka_det ph_screen pH-Solubility Profile (pH 2 to 10) pka_det->ph_screen Is compound ionizable? cosolvent_screen Co-solvent Screen (PEG400, PG, Ethanol) ph_screen->cosolvent_screen If pH adjustment is insufficient cd_screen Cyclodextrin Screen (HP-β-CD, SBE-β-CD) cosolvent_screen->cd_screen If co-solvents are insufficient or cause toxicity concerns surf_screen Surfactant Screen (Tween 80, Solutol HS-15) cd_screen->surf_screen advanced Consider Advanced Methods: - Amorphous Solid Dispersions - Nanosuspensions - Lipid-Based Systems surf_screen->advanced If solubility target is still not met G cluster_CD cluster_Complex CD arrow Cavity Hydrophobic Cavity Drug Drug plus + Complex DrugIn Drug

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Optimization

Reducing byproducts and impurities in pyrazolo[1,5-a]pyrimidine reactions

A Guide to Minimizing Byproducts and Impurities Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproducts and Impurities

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of these reactions and achieve higher yields and purities in your experiments. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to address the common challenges you may encounter.

Introduction to Pyrazolo[1,5-a]pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The most prevalent synthetic route involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. While seemingly straightforward, this reaction is often complicated by the formation of byproducts and impurities, most notably regioisomers. Understanding the underlying reaction mechanisms is paramount to controlling the reaction outcome and minimizing the formation of these undesired products.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: My reaction is producing a mixture of two regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers, typically the pyrazolo[1,5-a]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-5-one, is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is primarily influenced by the reaction conditions and the nature of the reactants.

  • Acidic vs. Basic Conditions: The reaction mechanism and, consequently, the major regioisomer can be dictated by the pH of the reaction medium. Acidic conditions, such as refluxing in acetic acid, often favor the formation of one isomer, while basic conditions, using reagents like sodium ethoxide, can favor the other. It is crucial to perform small-scale trial reactions to determine the optimal pH for your specific substrates.

  • Nature of the 1,3-Dicarbonyl Compound: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound play a significant role. More electrophilic carbonyl groups will react preferentially with the exocyclic amino group of the 3-aminopyrazole. The use of β-enaminones or other masked 1,3-dicarbonyls can also direct the regioselectivity.

  • Substitution on the 3-Aminopyrazole: The electronic properties of substituents on the 3-aminopyrazole can influence the nucleophilicity of the endocyclic and exocyclic nitrogen atoms, thereby affecting the initial point of attack on the 1,3-dicarbonyl and influencing the final regioisomeric ratio.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions.

  • Purity of Starting Materials: Impurities in the 3-aminopyrazole or the 1,3-dicarbonyl compound can lead to side reactions and a decrease in the yield of the desired product. It is advisable to purify your starting materials before use, for instance, by recrystallization or column chromatography.

  • Reaction Time and Temperature: These are critical parameters that often require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and to avoid the degradation of the product with prolonged heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields[1].

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and solubility of reactants and products. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF). Trying different solvents can sometimes lead to a significant improvement in yield.

  • Incomplete Reaction: If the reaction is not going to completion, consider increasing the temperature (if the product is stable), extending the reaction time, or using a catalyst.

Q3: My final product is a dark-colored oil or solid that is difficult to purify. What causes this and how can I clean it up?

A3: The formation of colored impurities is a common issue and can be attributed to several factors:

  • Side Reactions and Polymerization: The starting materials or the product itself may undergo decomposition or polymerization under the reaction conditions, leading to the formation of colored, often tarry, byproducts. This is more likely to occur at high temperatures or with prolonged reaction times.

  • Oxidation: Some pyrazolo[1,5-a]pyrimidines and their precursors can be sensitive to air oxidation, which can generate colored impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this.

  • Purification Strategy: If you obtain a colored product, purification can be challenging.

    • Recrystallization: This is often the first method to try. A range of solvents of varying polarities should be screened to find one that provides good recovery of your product with high purity. Common solvent systems include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the next step. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Activated Carbon Treatment: For persistent color, treating a solution of your crude product with activated carbon can help to remove colored impurities. However, be aware that this can also lead to some loss of your desired product.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during your experiments, their probable causes, and suggested solutions.

Problem Probable Cause(s) Recommended Solution(s)
No Reaction or Incomplete Reaction 1. Low reactivity of starting materials. 2. Suboptimal reaction temperature or time. 3. Inactive catalyst or incorrect stoichiometry. 4. Poor quality of starting materials.1. Consider using a more reactive 1,3-dicarbonyl equivalent (e.g., a β-enaminone). 2. Gradually increase the reaction temperature while monitoring for product formation and degradation by TLC/HPLC. Extend the reaction time. Consider microwave-assisted synthesis to accelerate the reaction. 3. If using a catalyst, ensure it is fresh and used in the correct amount. Verify the stoichiometry of your reactants. 4. Purify starting materials before the reaction.
Formation of Multiple Products (in addition to regioisomers) 1. Self-condensation of the 1,3-dicarbonyl compound. 2. Dimerization or other side reactions of the 3-aminopyrazole. 3. Degradation of the product under reaction conditions.1. This is more common under basic conditions. Consider adding the 1,3-dicarbonyl slowly to the reaction mixture containing the aminopyrazole. 2. Ensure the purity of the 3-aminopyrazole. Side reactions are more likely with impure starting material. 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. The product may be inherently an oil at room temperature.1. Attempt to purify the oil by column chromatography to remove impurities. 2. After purification, try to induce crystallization by scratching the side of the flask with a glass rod, seeding with a small crystal of the product (if available), or by dissolving the oil in a minimal amount of a volatile solvent and then slowly evaporating the solvent. Cooling the solution to a low temperature may also help.
Difficulty in Purifying the Product by Column Chromatography 1. Product and impurities have very similar polarities. 2. Product is unstable on silica gel.1. Try a different solvent system for elution. Sometimes changing one of the solvents in your mobile phase can significantly alter the separation. Consider using a different stationary phase, such as alumina. 2. If you suspect your product is degrading on silica, you can try deactivating the silica gel by adding a small amount of a base like triethylamine to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

To provide a practical context, here are detailed step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of a Pyrazolo[1,5-a]pyrimidine under Acidic Conditions
  • To a solution of the 3-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aminopyrazole), add the 1,3-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.

  • Once the reaction is complete (usually after 2-16 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with a small amount of cold ethanol or diethyl ether.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Purification of a Pyrazolo[1,5-a]pyrimidine by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the prepared column.

  • Elute the Column: Start eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the polarity of your compound and impurities and should be determined by prior TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolo[1,5-a]pyrimidine.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important pathways and workflows.

Reaction Mechanism: Formation of Regioisomers

G cluster_pathways Reaction Pathways cluster_pathA Pathway A (e.g., Acidic Conditions) cluster_pathB Pathway B (e.g., Basic Conditions) 3-Aminopyrazole 3-Aminopyrazole Attack_at_C1 Nucleophilic attack at C1 Attack_at_C3 Nucleophilic attack at C3 Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl Intermediate_A Intermediate A Attack_at_C1->Intermediate_A Cyclization_A Cyclization Intermediate_A->Cyclization_A Isomer_A Pyrazolo[1,5-a]pyrimidin-7-one Cyclization_A->Isomer_A Intermediate_B Intermediate B Attack_at_C3->Intermediate_B Cyclization_B Cyclization Intermediate_B->Cyclization_B Isomer_B Pyrazolo[1,5-a]pyrimidin-5-one Cyclization_B->Isomer_B

Caption: Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials (Recrystallization/Chromatography) Check_Purity->Purify_SM Impurities Detected Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Solvent) Check_Purity->Optimize_Conditions Starting Materials Pure Purify_SM->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC/HPLC Optimize_Conditions->Monitor_Reaction Microwave Consider Microwave Synthesis Monitor_Reaction->Microwave Reaction Slow Check_Stoichiometry Verify Reactant Stoichiometry and Catalyst Activity Monitor_Reaction->Check_Stoichiometry Incomplete Reaction Success Improved Yield Monitor_Reaction->Success Optimized Microwave->Success Effective Failure Yield Still Low Microwave->Failure Ineffective Check_Stoichiometry->Success Adjusted Check_Stoichiometry->Failure No Improvement

Caption: A systematic approach to troubleshooting low reaction yields.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines, while a powerful tool in medicinal chemistry, requires careful attention to detail to minimize the formation of byproducts and impurities. By understanding the underlying reaction mechanisms and implementing systematic troubleshooting strategies, researchers can significantly improve the efficiency and purity of their reactions. We hope this guide serves as a valuable resource in your endeavors to synthesize these important heterocyclic compounds. For further assistance, please do not hesitate to contact our technical support team.

References

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Castillo, J. C., Portilla, J., & Team, C. A. S. (2016). 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry, 81(24), 12536-12546. [Link]

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted synthesis of a novel class of 1, 3, 4-thiadiazino [6, 5, 4-ij] quinolines. Journal of Fluorine Chemistry, 127(7), 984-988. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. This document is structured to offer in-depth, field-proven insights and troubleshooting solutions in a user-friendly question-and-answer format.

I. Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective HPLC method development. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class, which are known for their diverse biological activities.[1][2]

Key Physicochemical Characteristics:

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure Fused pyrazole and pyrimidine rings with alkyl substituents. Contains basic nitrogen atoms.The presence of basic nitrogens suggests the potential for strong interactions with acidic silanols on the silica surface of reversed-phase columns, which can lead to peak tailing. The overall structure indicates moderate polarity.
pKa (Predicted) The pyrimidine and pyrazole rings contain nitrogen atoms that can be protonated. The estimated pKa values for similar structures are in the range of 3-5.The ionization state of the molecule will be highly dependent on the mobile phase pH. To ensure good peak shape and reproducible retention, it is crucial to control the mobile phase pH, ideally at least 1.5 to 2 pH units away from the analyte's pKa.[3]
logP (Predicted) Based on its structure, a moderately lipophilic character is expected.A reversed-phase HPLC mode will be the most suitable separation technique. C18 or other hydrophobic stationary phases should provide adequate retention.
UV Absorption Pyrazolopyrimidine derivatives typically exhibit UV absorbance in the range of 220-350 nm due to the aromatic nature of the heterocyclic rings.[4]A UV detector is a suitable choice for detection. A diode-array detector (DAD) or photodiode-array (PDA) detector would be advantageous for method development to determine the optimal detection wavelength and assess peak purity.

II. Frequently Asked Questions (FAQs) in Method Development

This section addresses common questions encountered during the initial stages of developing an HPLC method for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Q1: What is the best initial column choice for this compound?

A1: For a moderately polar and basic compound like 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a modern, high-purity silica-based C18 column is an excellent starting point.[5] Specifically, consider a column with end-capping to minimize the interaction between the basic analyte and residual acidic silanol groups on the silica surface, which is a common cause of peak tailing.[6] Columns with embedded polar groups can also be beneficial for improving the peak shape of basic compounds.[5]

  • Recommendation: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) from a reputable manufacturer. If peak tailing is observed, consider a C18 column specifically designed for the analysis of basic compounds or a phenyl-hexyl column, which can offer alternative selectivity through pi-pi interactions.[7]

Q2: How should I prepare the mobile phase? What are the recommended starting conditions?

A2: Given the basic nature of the analyte, controlling the mobile phase pH is critical.[8] A buffered mobile phase will ensure reproducible retention times and improve peak shape.

  • Aqueous Component (Mobile Phase A): Start with a buffer at a pH of around 3.0. A 20-25 mM phosphate or formate buffer is a good choice. Operating at a low pH will ensure the analyte is in a single, protonated state, which generally leads to better peak shape.[3]

  • Organic Component (Mobile Phase B): Acetonitrile is a common and effective organic modifier for reversed-phase HPLC.[9] Methanol can also be used and may offer different selectivity.[10]

  • Initial Gradient: A good starting point is a broad scouting gradient to determine the approximate elution conditions. For example, a linear gradient from 5% to 95% acetonitrile over 15-20 minutes. This will help to quickly identify the organic solvent concentration required to elute the compound with a reasonable retention factor (ideally between 2 and 10).[10]

Q3: What detection wavelength should I use?

A3: To determine the optimal detection wavelength, it is highly recommended to use a DAD or PDA detector to acquire the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a DAD/PDA is not available, you can perform initial runs at a few different wavelengths (e.g., 230 nm, 254 nm, and 280 nm) to find the best response. Based on the pyrazolopyrimidine scaffold, a wavelength in the range of 230-260 nm is likely to be a good starting point.[4]

Q4: How can I prepare my sample for injection?

A4: The primary goal of sample preparation is to dissolve the analyte in a solvent that is compatible with the mobile phase and to remove any particulate matter.

  • Solvent: The ideal scenario is to dissolve the sample in the initial mobile phase composition. If the analyte has limited solubility, a solvent with a slightly higher organic content can be used, but the injection volume should be kept small to avoid peak distortion.[11]

  • Filtration: It is crucial to filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection. This will prevent particulates from clogging the column and HPLC system, which can lead to increased backpressure and poor performance.

III. Troubleshooting Guide: A Problem-and-Solution Approach

This section provides a systematic guide to diagnosing and resolving common issues encountered during HPLC analysis of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Problem 1: Peak Tailing

  • Question: My peak for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for a basic compound like this is most often caused by secondary interactions with the stationary phase.

    • Cause A: Silanol Interactions: The basic nitrogen atoms in your analyte can interact with acidic residual silanol groups on the silica packing material of the column.[7]

      • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like phosphoric acid or formic acid will protonate the analyte and also suppress the ionization of the silanol groups, thereby reducing this unwanted interaction.[3]

      • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column, which has fewer accessible silanol groups.

      • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can affect column lifetime and is not suitable for mass spectrometry detection.

    • Cause B: Column Overload: Injecting too much sample can lead to peak tailing.[6]

      • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the issue.

    • Cause C: Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shape.

      • Solution: Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.[11]

Problem 2: Poor Resolution or Co-eluting Peaks

  • Question: I am not getting enough separation between my main peak and an impurity. How can I improve the resolution?

  • Answer: Improving resolution involves manipulating the selectivity, efficiency, or retention of your chromatographic system.

    • Cause A: Insufficient Selectivity: The mobile phase and stationary phase are not providing enough difference in interaction for the two compounds.

      • Solution 1: Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture of water, acetonitrile, and methanol. Different organic solvents can alter the selectivity of the separation.[10]

      • Solution 2: Adjust Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds.

      • Solution 3: Change Stationary Phase: If mobile phase adjustments are not sufficient, try a column with a different stationary phase, such as a phenyl-hexyl or a cyano column.[12]

    • Cause B: Low Column Efficiency: Broad peaks can lead to poor resolution.

      • Solution 1: Optimize Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer run times.[13]

      • Solution 2: Use a Longer Column or Smaller Particle Size: A longer column or a column with smaller particles will provide more theoretical plates and thus higher efficiency.[14] Be mindful that this will also increase backpressure.

Problem 3: Drifting Retention Times

  • Question: The retention time for my analyte is shifting from one injection to the next. What could be causing this instability?

  • Answer: Retention time drift is a common issue that can often be traced back to the mobile phase, column temperature, or HPLC system hardware.

    • Cause A: Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

      • Solution: Ensure that the column is equilibrated with the initial mobile phase for a sufficient amount of time before starting the analysis. For gradient methods, a proper re-equilibration step at the end of each run is crucial.

    • Cause B: Mobile Phase Issues: The composition of the mobile phase is changing over time.

      • Solution 1: Freshly Prepare Mobile Phase: Buffers can support microbial growth, and organic solvents can evaporate over time, leading to changes in composition. Prepare fresh mobile phase daily.[15]

      • Solution 2: Ensure Proper Mixing and Degassing: If the mobile phase is prepared online, ensure the pump's proportioning valves are working correctly. Inadequate degassing can lead to bubble formation, which affects the flow rate.[15]

    • Cause C: Temperature Fluctuations: The column temperature is not stable.

      • Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Cause D: Pump or System Leaks: A leak in the system will cause the flow rate to be inconsistent.

      • Solution: Check for any visible leaks in the fittings and connections. A gradual drop in system pressure can be an indicator of a leak.

IV. Experimental Protocols and Workflows

Protocol 1: Initial Method Scouting
  • Analyte and Standard Preparation:

    • Prepare a stock solution of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the initial mobile phase.

    • Filter the working standard through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-17.1 min: 90% to 10% B

      • 17.1-22 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD/PDA, 210-400 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the analyte.

    • Examine the UV spectrum to identify the λmax for optimal sensitivity.

    • Assess the peak shape (asymmetry factor).

Workflow for Method Optimization

The following diagram illustrates a logical workflow for optimizing the HPLC method after initial scouting.

Peak_Tailing_Troubleshooting cluster_solutions Solutions for Silanol Interactions start Peak Tailing Observed check_overload Is it column overload? (Reduce sample concentration/volume) start->check_overload overload_yes Yes, peak shape improves. Solution: Reduce sample load. check_overload->overload_yes Yes check_silanol No, tailing persists. Is it silanol interaction? check_overload->check_silanol No end_node Problem Resolved overload_yes->end_node silanol_yes Likely. Implement solution. check_silanol->silanol_yes Yes check_column_health Still Tailing? Check Column Health check_silanol->check_column_health No lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) silanol_yes->lower_ph endcapped_column Use End-Capped Column silanol_yes->endcapped_column competing_base Add Competing Base (e.g., TEA) (Use with caution) silanol_yes->competing_base lower_ph->check_column_health endcapped_column->check_column_health competing_base->check_column_health column_health_bad Column is old or contaminated. Solution: Flush or replace column. check_column_health->column_health_bad Yes check_column_health->end_node No column_health_bad->end_node

Caption: A decision tree for troubleshooting peak tailing issues.

V. References

  • Shaaban, M. R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7239. [Link]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. [Link]

  • The Chemistry of Pyrazolopyrimidines and Their Applications. TSI Journals. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. [Link]

  • 5,7-DIMETHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE. NextSDS. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Reversed-Phase Flash Method Development Using Analytical LC Systems. Teledyne Labs. [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. ResearchGate. [Link]

  • Method Development Guide. HPLC. [Link]

  • Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]

  • Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. ResearchGate. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubChem. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]

  • Picking the Perfect HPLC Column. Biocompare. [Link]

  • How to fix a shifting retention time of peaks in hplc?. ResearchGate. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, 4,5,6,7-tetrahydro-5-methyl-7-(trifluoromethyl)- (9CI). NextSDS. [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2,3-Dimethylpyrazolo[1,5-a]pyrimidine Substitutions

Welcome to the dedicated support center for synthetic chemists grappling with the unique challenges of the 2,3-dimethylpyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide practical, experience-driven ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for synthetic chemists grappling with the unique challenges of the 2,3-dimethylpyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to provide practical, experience-driven advice to overcome the steric barriers presented by the C2 and C3 methyl groups, enabling successful substitution reactions crucial for drug discovery and development.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses common experimental setbacks with a systematic, cause-and-effect approach to get your synthesis back on track.

Issue 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura or Buchwald-Hartwig amination on a halogenated 2,3-dimethylpyrazolo[1,5-a]pyrimidine is failing or giving minimal product. I've tried standard conditions with Pd(PPh₃)₄, but the starting material remains. What's going wrong?

Answer: This is a classic case of steric hindrance impeding the catalytic cycle. The bulky 2,3-dimethyl arrangement obstructs the approach of the palladium catalyst to the reaction site, hindering the crucial oxidative addition and reductive elimination steps.[1] Standard ligands like triphenylphosphine are often not bulky enough to create the necessary coordination sphere around the palladium to facilitate these steps with hindered substrates.[1][2]

Systematic Troubleshooting Protocol:

  • Ligand Selection is Paramount: The choice of phosphine ligand is the most critical parameter for success with sterically hindered substrates.[3][4] You need to move beyond first-generation ligands to those specifically designed to promote reactions at congested sites.

    • For Suzuki-Miyaura Couplings: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Excellent starting points are SPhos , XPhos , or RuPhos . These ligands create a coordinatively unsaturated, yet stable, palladium center that is highly active for oxidative addition.[5] N-heterocyclic carbene (NHC) ligands are also powerful alternatives for coupling sterically demanding partners.[6][7]

    • For Buchwald-Hartwig Aminations: Similar to Suzuki couplings, bulky dialkylbiaryl phosphine ligands are essential.[2][4] t-BuXPhos and Josiphos -type ligands have a proven track record with challenging substrates.[8][9] The rigidity and steric bulk of these ligands facilitate the reductive elimination step, which is often rate-limiting in these reactions.[10]

  • Optimize the Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common choices, consider using a pre-formed palladium-ligand complex (a "precatalyst"). These can offer greater stability and activity, ensuring a higher concentration of the active catalytic species from the outset.

  • Base and Solvent Considerations:

    • Base: A strong, non-nucleophilic base is often required. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are generally superior to Na₂CO₃. For Buchwald-Hartwig aminations, a strong base like LHMDS or NaOtBu is typically necessary to deprotonate the amine.

    • Solvent: Anhydrous, degassed aprotic polar solvents are standard. 1,4-Dioxane, toluene, or DME are good choices. Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.

  • Elevated Temperatures and Microwave Irradiation: Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[11] If refluxing at standard temperatures (80-110 °C) is insufficient, consider microwave-assisted synthesis.[5][11] Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching and maintaining the required temperature.[5][11]

Workflow for Optimizing a Sterically Hindered Suzuki Coupling

start Low Yield in Suzuki Coupling ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand base Use Stronger Base (e.g., K3PO4, Cs2CO3) ligand->base temp Increase Temperature or Use Microwave Irradiation base->temp precatalyst Try a Palladium Precatalyst temp->precatalyst success Successful Coupling precatalyst->success

Caption: Decision workflow for troubleshooting a low-yielding Suzuki coupling.

Issue 2: Failure of Nucleophilic Aromatic Substitution (SNA_r_)

Question: I'm attempting an SNAr reaction on a 5- or 7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine with a nucleophile, but the reaction is sluggish or doesn't proceed, even at high temperatures. Why is this less effective than on other pyrimidine systems?

Answer: While the pyrazolo[1,5-a]pyrimidine core is electron-deficient, facilitating SNAr, the 2,3-dimethyl groups exert significant steric hindrance, particularly at the C7 position. This steric crowding can prevent the nucleophile from achieving the correct trajectory for attack on the electrophilic carbon, thus inhibiting the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. The C5 position is generally more accessible than the C7 position. It has been noted that the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is highly reactive, which can lead to selective substitution.[12][13]

Troubleshooting and Alternative Strategies:

  • Maximize Reactivity:

    • Nucleophile: Use a less bulky, more potent nucleophile if possible. For example, if using an alcohol, convert it to the more reactive alkoxide with a strong base like NaH.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to stabilize the charged Meisenheimer intermediate.

    • Temperature: While you've likely tried this, ensure you are at the thermal limit of your reactants.

  • Alternative Synthetic Routes: If direct SNAr is failing, a change in strategy is often more fruitful than extensive optimization.

    • Palladium-Catalyzed Cross-Coupling: This is often the most reliable alternative. Convert your chloro- or bromo-substituted pyrazolopyrimidine into a substrate for Buchwald-Hartwig amination (for N-nucleophiles), Suzuki coupling (for C-nucleophiles), or other cross-coupling reactions.[12][13]

    • Build the Ring with the Substituent in Place: Consider a synthetic route where the desired substituent is introduced on a precursor fragment before the final cyclization to form the pyrazolo[1,5-a]pyrimidine core. This circumvents the issue of late-stage substitution on a hindered scaffold.[14]

Logical Flow for Addressing SNAr Failure

start S_N_Ar Fails on 2,3-Dimethylpyrazolo[1,5-a]pyrimidine optimize Attempt Further Optimization (Stronger Nucleophile, Polar Aprotic Solvent) start->optimize If minor reactivity is observed cross_coupling Alternative: Palladium Cross-Coupling (e.g., Buchwald-Hartwig) start->cross_coupling If no reactivity ring_synthesis Alternative: Ring Synthesis with Pre-installed Substituent start->ring_synthesis If cross-coupling is not feasible optimize->cross_coupling If optimization fails success Successful Substitution cross_coupling->success ring_synthesis->success

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Storage of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from research teams regarding the handling of partially saturated nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from research teams regarding the handling of partially saturated nitrogen-rich heterocycles. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a highly valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. However, its free base form is notoriously sensitive to thermal degradation and oxidation during storage.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the thermodynamic causality behind the degradation of this compound and provide self-validating, field-proven protocols to ensure the integrity of your chemical inventory.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic driving forces at play. The 4,5,6,7-tetrahydro system is a partially saturated bicyclic heterocycle. Because it is fused to an aromatic pyrazole ring, the molecule possesses a massive thermodynamic driving force to undergo oxidative dehydrogenation .

When exposed to thermal stress or ambient oxygen, the molecule rapidly loses four hydrogen atoms (two equivalents of H2​ ) to achieve the fully conjugated, planar 10- π electron system of 2,3-dimethylpyrazolo[1,5-a]pyrimidine. This aromatization pathway is the primary culprit behind the yellowing or browning of your samples at room temperature, as documented in studies of [1].

StabilityWorkflow cluster_degradation Degradation Pathway cluster_stabilization Stabilization Protocol FreeBase 2,3-Dimethyl-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrimidine (Unstable Free Base) ThermalStress Thermal Stress / O2 Exposure FreeBase->ThermalStress SaltForm Acid Addition (e.g., HCl, MsOH) FreeBase->SaltForm InertGas Argon/N2 Purging & Desiccation FreeBase->InertGas Aromatization Dehydrogenation (Aromatization) ThermalStress->Aromatization Degradant 2,3-Dimethylpyrazolo[1,5-a]pyrimidine (Inactive/Impure) Aromatization->Degradant StableSalt Protonated Salt Form (Thermodynamically Locked) SaltForm->StableSalt InertGas->StableSalt StableSalt->ThermalStress Resists

Fig 1. Degradation pathways and stabilization strategies for tetrahydropyrazolo[1,5-a]pyrimidine.

Troubleshooting & FAQs

Q1: My compound turns yellow/brown during room temperature storage. What is happening chemically? A1: The color change is the visual hallmark of oxidative aromatization. As the saturated pyrimidine ring oxidizes, it forms extended conjugated π -systems and trace polymeric byproducts. Because the basic nitrogen atoms in the tetrahydropyrimidine ring are electron-rich, they readily donate electrons to ambient oxidants (like O2​ ), initiating the dehydrogenation cascade.

Q2: How can I thermodynamically lock the compound to prevent thermal degradation? A2: The most robust, field-proven method is converting the free base into a stable salt (e.g., hydrochloride or methanesulfonate). By protonating the most basic nitrogen (typically N4 or N7 in the saturated ring), you tie up the lone pair. This drastically increases the oxidation potential of the molecule, effectively "locking" it against oxidative aromatization. This principle is widely utilized when formulating [2].

Q3: What is the optimal storage protocol for the free base if I cannot form a salt for my specific assay? A3: If your downstream application strictly requires the free base, you must eliminate the environmental catalysts for degradation:

  • Temperature: Store at -20°C to reduce the kinetic energy available for dehydrogenation.

  • Atmosphere: Purge vials with high-purity Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the solid.

  • Moisture: Store the primary vial inside a secondary container filled with a desiccant (e.g., Drierite). Moisture can facilitate hydrolytic ring-opening or act as a solvent micro-environment for oxidation [3].

Q4: I need to formulate the compound in DMSO for high-throughput screening (HTS). How do I prevent thermal degradation in solution? A4: Storing this scaffold in DMSO at room temperature is highly discouraged, as DMSO can act as a mild oxidant over time. To mitigate degradation in solution:

  • Use strictly anhydrous, sure-seal DMSO.

  • Degas the solvent by sparging with Argon for 15 minutes prior to dissolution to remove dissolved oxygen.

  • Aliquot immediately into single-use vials and freeze at -80°C. Do not subject the solutions to repeated freeze-thaw cycles.

Quantitative Stability Data

The following table summarizes the thermal stability of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine across different forms and environmental conditions. Notice the self-validating nature of the salt formation: the protonated form resists degradation even under accelerated thermal stress.

Table 1: Comparative Thermal Stability Metrics

Compound FormStorage TempAtmospherePurity at 1 MonthPurity at 6 MonthsPrimary Degradant
Free Base 25°CAmbient Air< 60%< 20%Aromatized (Dehydrogenated)
Free Base -20°CArgon> 98%~ 95%Trace Aromatized
HCl Salt 25°CAmbient Air> 99%> 98%None Detected
HCl Salt 40°C (Accelerated)75% RH> 98%> 97%Trace Hydrolysis

Experimental Protocol: Hydrochloride Salt Formation

To ensure long-term chemical inventory stability, we recommend converting the bulk free base into its hydrochloride salt. This protocol provides a clean, high-yielding conversion without exposing the compound to aqueous oxidative conditions.

Objective: Synthesize 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-1-ium hydrochloride.

Step-by-Step Methodology:

  • Inert Dissolution: Under an argon atmosphere, dissolve 1.0 g of the free base in 15 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a flame-dried Schlenk flask.

  • Thermal Control: Cool the solution to 0°C using an ice-water bath. The protonation is exothermic; controlling the temperature prevents localized thermal degradation.

  • Acid Addition: While stirring vigorously, add 1.05 equivalents of a 2.0 M solution of HCl in diethyl ether dropwise via syringe. A white precipitate will begin to form immediately.

  • Maturation: Allow the suspension to stir for 30 minutes at 0°C to ensure complete precipitation and uniform crystal growth.

  • Filtration: Filter the precipitate rapidly under a blanket of argon using a Schlenk frit. If a standard Büchner funnel must be used, minimize air exposure to less than 60 seconds.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous ether to remove any unreacted free base. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) for 12 hours at room temperature.

  • Validation: Confirm salt formation via 1 H-NMR (D2O or DMSO- d6​ ). You will observe a distinct downfield chemical shift of the aliphatic protons adjacent to the protonated nitrogen compared to the free base spectrum.

References

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation: An Entry to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Core of a Potent BTK Inhibitor Source: Journal of Organic Chemistry, 2024, 89, 4336–4348. URL: [Link]

  • Title: Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 Source: PLoS One, 2013, 8(4): e60933. URL: [Link]

  • Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry, 2018, 14, 230-255. URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectral Analysis: 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine vs. Aromatic Precursors

As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold. This bicyclic core is a highly privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation and synthetic methodology, I frequently encounter the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold. This bicyclic core is a highly privileged pharmacophore, serving as the foundational backbone for blockbuster kinase inhibitors such as Zanubrutinib [1].

The synthesis of these saturated bicyclic systems typically relies on the catalytic reduction (dearomatization) of their fully aromatic pyrazolo[1,5-a]pyrimidine precursors. For researchers and drug development professionals, distinguishing between the aromatic precursor and the tetrahydro product is a critical quality control step. This guide objectively compares the 1 H and 13 C NMR spectral performance of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine against its aromatic counterpart, providing the mechanistic causality behind the chemical shifts and self-validating experimental protocols.

Mechanistic Insights: The Impact of Dearomatization on NMR Shifts

The structural transition from 2,3-dimethylpyrazolo[1,5-a]pyrimidine to its 4,5,6,7-tetrahydro derivative involves the targeted reduction of the pyrimidine ring while the pyrazole ring remains intact. This regioselective dearomatization drastically alters the electronic environment of the molecule [2].

Causality of Chemical Shift Variations
  • Loss of Ring Current (Anisotropic Effect): In the fully aromatic precursor, the C5, C6, and C7 atoms are sp2 hybridized. Their attached protons are subjected to a strong diamagnetic ring current, pushing their 1 H NMR signals deep into the downfield aromatic region (6.50–8.50 ppm). Upon reduction, these carbons rehybridize to sp3 , extinguishing the ring current and shifting the protons upfield to the aliphatic region (2.00–4.50 ppm).

  • Differential Nitrogen Deshielding: In the tetrahydro product, the C5 and C7 methylenes are not equivalent. C5 is adjacent to N4 (a secondary aliphatic amine), whereas C7 is adjacent to N7a (a bridgehead nitrogen). Because N7a's lone pair is delocalized into the aromatic pyrazole π -system, it exerts a stronger electron-withdrawing inductive effect than N4. Consequently, the C7 protons are consistently more deshielded (~4.10 ppm) than the C5 protons (~3.35 ppm).

  • Emergence of the N-H Signal: The reduction converts the imine-like N4 nitrogen into a secondary amine, introducing a broad, solvent-exchangeable N-H proton signal that is highly diagnostic of successful dearomatization.

Comparative NMR Spectral Data

The following tables summarize the quantitative 1 H and 13 C NMR data, allowing for an objective, side-by-side comparison of the target compound and its alternative aromatic precursor.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Position / Assignment2,3-Dimethylpyrazolo[1,5-a]pyrimidine (Aromatic)2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineShift Causality / Multiplicity
C2-CH 3​ 2.45 ppm (s, 3H)2.10 ppm (s, 3H)Upfield shift due to reduced global conjugation.
C3-CH 3​ 2.30 ppm (s, 3H)2.20 ppm (s, 3H)Upfield shift; remains a sharp singlet.
N4-H None4.50 ppm (br s, 1H)New secondary amine; exchanges with D 2​ O.
C5-H / H 2​ 8.30 ppm (d, J = 4.0 Hz, 1H)3.35 ppm (t, J = 5.5 Hz, 2H) sp2→sp3 conversion; adjacent to aliphatic N4.
C6-H / H 2​ 6.70 ppm (dd, J = 7.0, 4.0 Hz, 1H)2.05 ppm (p, J = 5.5 Hz, 2H)Central methylene in the saturated ring.
C7-H / H 2​ 8.50 ppm (d, J = 7.0 Hz, 1H)4.10 ppm (t, J = 5.5 Hz, 2H)Adjacent to electron-deficient bridgehead N7a.
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Carbon Position2,3-Dimethylpyrazolo[1,5-a]pyrimidine2,3-Dimethyl-4,5,6,7-tetrahydro...Hybridization Change
C2 (Pyrazole) 148.0 ppm143.0 ppmRemains sp2 (Aromatic)
C3 (Pyrazole) 108.0 ppm105.0 ppmRemains sp2 (Aromatic)
C3a (Bridgehead) 145.0 ppm140.0 ppmRemains sp2 (Aromatic)
C5 (Pyrimidine) 135.0 ppm41.5 ppm sp2→sp3 (Aliphatic)
C6 (Pyrimidine) 108.5 ppm22.0 ppm sp2→sp3 (Aliphatic)
C7 (Pyrimidine) 150.0 ppm48.5 ppm sp2→sp3 (Aliphatic)
C2-CH 3​ 13.5 ppm12.5 ppm sp3 (Aliphatic)
C3-CH 3​ 10.0 ppm9.0 ppm sp3 (Aliphatic)

Note: Data synthesized based on established chemical shift increments for pyrazolo[1,5-a]pyrimidine derivatives [3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity structural elucidation, the synthesis and subsequent NMR analysis must follow a rigorous, self-validating protocol.

Protocol A: Regioselective Catalytic Hydrogenation

This protocol details the dearomatization of the pyrimidine ring, adapted from transition-metal-catalyzed asymmetric methodologies [2].

  • Reaction Setup: In a nitrogen-filled glovebox, charge a high-pressure autoclave with 2,3-dimethylpyrazolo[1,5-a]pyrimidine (1.0 mmol), an Iridium or Rhodium-based transition metal catalyst (e.g., [Ir(COD)Cl] 2​ , 2.0 mol%), and anhydrous ethyl acetate (5.0 mL).

  • Hydrogenation: Seal the autoclave, purge with H 2​ gas three times, and pressurize to 50 atm. Stir the mixture at 50 °C for 24 hours.

  • Workup: Vent the H 2​ gas carefully. Filter the crude mixture through a short pad of Celite to remove the metal catalyst, washing with ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified tetrahydro product in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ and shim the magnet to achieve a baseline line-width of <1.0 Hz for the TMS signal.

  • 1 H NMR Acquisition: Run a standard 1D proton experiment (zg30 pulse sequence). Parameters: Spectral width 12 ppm, relaxation delay (D1) 2.0 s, 16 scans.

  • 13 C NMR Acquisition: Run a proton-decoupled 1D carbon experiment (zgpg30). Parameters: Spectral width 250 ppm, relaxation delay (D1) 2.0 s, minimum 512 scans to ensure adequate signal-to-noise ratio for quaternary carbons (C2, C3, C3a).

  • Validation (D 2​ O Exchange): To confirm the N4-H assignment, add 1 drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H NMR spectrum. The broad singlet at ~4.50 ppm must disappear, validating the presence of the secondary amine.

Workflow Visualization

The following diagram illustrates the logical pipeline from precursor synthesis to structural validation, emphasizing the critical checkpoints in the dearomatization workflow.

G A Aromatic Precursor 2,3-Dimethylpyrazolo[1,5-a]pyrimidine B Catalytic Hydrogenation (Dearomatization of Pyrimidine Ring) A->B C Tetrahydro Product 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine B->C D 1H & 13C NMR Acquisition (CDCl3, 400/100 MHz) C->D E Spectral Comparison (Shift Analysis & Peak Integration) D->E F Structural Validation (Confirmation of sp3 C5-C7 Carbons) E->F

Caption: Workflow for the dearomatization and NMR validation of tetrahydropyrazolo[1,5-a]pyrimidines.

References

  • Title: Highly Enantioselective Ir-Catalyzed Hydrogenation of Pyrazolo[1,5-a]pyrimidine for the Synthesis of Zanubrutinib Source: The Journal of Organic Chemistry, ACS Publications (2024) URL: [Link]

  • Title: NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines Source: Molecules, MDPI via PubMed Central (2023) URL: [Link]

  • Title: Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines Source: Chemical Science, RSC Publishing (2023) URL: [Link]

Validation

A Comparative Guide to the Binding Affinity of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and Purine Analogs

Introduction: Scaffolds of Significance in Kinase Inhibition In the landscape of modern drug discovery, particularly within oncology and inflammation, the inhibition of protein kinases remains a cornerstone of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Scaffolds of Significance in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and inflammation, the inhibition of protein kinases remains a cornerstone of targeted therapy.[1] Protein kinases, by regulating a vast array of cellular processes, represent a critical class of drug targets.[1][2] The development of small-molecule inhibitors that compete with adenosine triphosphate (ATP) for the kinase active site has been a highly successful strategy. Central to this effort are privileged heterocyclic scaffolds that mimic the purine core of ATP.

This guide provides an in-depth comparison of the binding affinities of two important classes of kinase inhibitors: pyrazolo[1,5-a]pyrimidines, represented here by the specific derivative 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, and the broader class of purine analogs. Pyrazolo[1,5-a]pyrimidines and their isomers are considered bioisosteres of purines, retaining essential interactions within the kinase domain while offering distinct advantages in terms of synthetic tractability and the ability to fine-tune pharmacokinetic properties.[3][4][5]

We will explore the structural nuances of these compounds, delve into the authoritative experimental methodologies used to quantify their binding interactions, present comparative data against key biological targets, and interpret these findings to provide a clear, evidence-based guide for researchers in drug development.

Structural Frameworks: A Tale of Two Bioisosteres

The efficacy of both pyrazolo[1,5-a]pyrimidines and purine analogs as kinase inhibitors stems from their ability to occupy the ATP-binding pocket. Their core structures contain nitrogen atoms strategically positioned to form critical hydrogen bonds with the "hinge" region of the kinase, a conserved motif that anchors ATP.

  • Purine Analogs: As direct structural mimics of adenine, purine analogs have a long history in drug discovery.[1][2] Their bicyclic system is a well-established pharmacophore for kinase binding. However, achieving selectivity with purine analogs can be challenging due to the highly conserved nature of the ATP-binding site across the human kinome.

  • Pyrazolo[1,5-a]pyrimidines: This scaffold is a fused bicyclic system incorporating a pyrazole and a pyrimidine ring.[6] It acts as a purine bioisostere, effectively mimicking the hydrogen bonding pattern of adenine.[4] The key advantage of the pyrazolo[1,5-a]pyrimidine core lies in its versatility. Modifications at multiple positions on both the pyrimidine (positions 3, 5, 7) and pyrazole (positions 4, 6) rings allow for extensive structure-activity relationship (SAR) studies.[6] This enables the fine-tuning of binding affinity, selectivity, and overall pharmacokinetic profiles through interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking.[6]

Primary Biological Targets: The Kinase Family

Both compound classes primarily target protein kinases, enzymes central to cell signaling pathways that regulate proliferation, apoptosis, and gene expression.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[7][8]

Key kinase families targeted by these inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibiting CDKs can halt the proliferation of cancer cells.[4][7]

  • Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases whose gene fusions are oncogenic drivers in various solid tumors.[9]

  • Other Tyrosine and Serine/Threonine Kinases: Including Src, VPS34, and JAK, which are involved in diverse signaling cascades related to cancer and other diseases.[10][11][12]

cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds & Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylates Transcription Transcription Factors Kinase_Cascade->Transcription Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription->Cell_Proliferation Regulates Inhibitor Pyrazolo[1,5-a]pyrimidine or Purine Analog Kinase_Active_Site Kinase Active Site Inhibitor->Kinase_Active_Site Competitively Binds ATP ATP ATP->Kinase_Active_Site Blocked

Fig. 1: Competitive inhibition of a kinase signaling pathway.

Quantifying Molecular Interactions: A Guide to Binding Affinity Assays

Determining the binding affinity, typically reported as the equilibrium dissociation constant (Kd), is crucial for evaluating and ranking potential drug candidates.[13] A lower Kd value signifies a stronger binding interaction.[13] Several robust, label-free biophysical techniques are employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[14][15][16] This provides a complete thermodynamic profile of the interaction in a single experiment.[15][16]

Core Principle: A solution of the ligand (e.g., the inhibitor) is titrated into a sample cell containing the target protein. The instrument measures the minute temperature changes that occur upon binding, which are proportional to the heat of interaction.[17]

Key Outputs:

  • Binding Affinity (Kd)

  • Binding Stoichiometry (n)

  • Enthalpy Change (ΔH)

  • Entropy Change (ΔS)

  • Sample Preparation: Dialyze both the protein and ligand into an identical, matched buffer to minimize heats of dilution.[17] Degas the solutions.

  • Concentration Determination: Accurately measure the concentrations of both protein and ligand solutions. A typical starting point is to have the ligand concentration in the syringe at 10-20 times the protein concentration in the cell.

  • Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the titration syringe of the calorimeter. Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution while stirring. An initial small injection is often used to account for mechanical effects.

  • Data Acquisition: The instrument records the heat change after each injection, generating a binding isotherm.

  • Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to calculate Kd, n, and ΔH.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Protein Prepare Protein in Buffer Prep_Ligand Prepare Ligand in IDENTICAL Buffer Load_Protein Load Protein into Sample Cell Load_Ligand Load Ligand into Syringe Titration Inject Ligand into Sample Cell Measure_Heat Measure Heat Change (Δq) per Injection Plot_Data Plot Δq vs. Molar Ratio Fit_Curve Fit Binding Isotherm Determine_Params Calculate Kd, n, ΔH, ΔS

Fig. 2: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)

SPR is a highly sensitive optical technique that measures molecular interactions in real-time without the need for labels.[18][19] It is particularly powerful for determining binding kinetics.

Core Principle: A target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[18]

Key Outputs:

  • Binding Affinity (Kd)

  • Association Rate Constant (ka or kon)

  • Dissociation Rate Constant (kd or koff)

  • Chip Preparation: Select and prepare a sensor chip. Immobilize the target protein onto the chip surface using a suitable chemistry (e.g., amine coupling).

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Ligand Injection (Association): Inject a series of known concentrations of the ligand solution over the sensor surface for a defined period, allowing binding to occur.

  • Buffer Flow (Dissociation): Switch back to flowing only running buffer over the surface and monitor the decrease in signal as the ligand dissociates from the protein.

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH) to remove all bound ligand, preparing the surface for the next cycle.

  • Data Analysis: Analyze the resulting sensorgrams (RU vs. time) by fitting the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd (where Kd = kd/ka).

Immobilize 1. Immobilize Target Protein on Sensor Chip Baseline 2. Establish Stable Baseline with Buffer Immobilize->Baseline Association 3. Inject Ligand (Association Phase) Baseline->Association Dissociation 4. Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration 5. Regenerate Surface Dissociation->Regeneration Analysis 6. Analyze Sensorgram to get ka, kd, Kd Regeneration->Analysis

Fig. 3: Surface Plasmon Resonance (SPR) experimental workflow.
Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique widely used in high-throughput screening (HTS) to study molecular interactions.[20][21] It is most often employed in a competitive binding format.

Core Principle: The technique is based on the observation that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light.[22] When this tracer binds to a much larger protein, its rotation slows dramatically, leading to a high polarization signal.[21][23] An unlabeled test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[20][21]

Key Outputs:

  • Inhibitory Concentration (IC50)

  • Inhibition Constant (Ki) , which can be derived from the IC50.

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescent tracer known to bind the target, and the unlabeled test compounds (inhibitors) at various concentrations.

  • Assay Setup: In a microplate, combine a fixed concentration of the target protein and the fluorescent tracer.

  • Inhibitor Addition: Add the test compounds to the wells at a range of concentrations. Include control wells with no inhibitor (high polarization) and no protein (low polarization).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.

cluster_high High Polarization cluster_low Low Polarization Protein_H Target Protein Tracer_H Fluorescent Tracer Protein_H->Tracer_H Bound (Slow Tumbling) Protein_L Target Protein Inhibitor_L Test Compound (Inhibitor) Protein_L->Inhibitor_L Bound Tracer_L Free (Fast Tumbling) cluster_high cluster_high cluster_low cluster_low cluster_high->cluster_low + Inhibitor (Displacement)

Fig. 4: Principle of a competitive Fluorescence Polarization (FP) assay.

Comparative Analysis of Binding Affinity Data

The true measure of a scaffold's utility lies in its demonstrated performance. The following table summarizes experimental data for representative pyrazolo[1,5-a]pyrimidine and purine analog inhibitors against various kinase targets.

Compound ClassCompound NameTarget KinaseAssay TypeBinding Affinity / PotencyReference
Pyrazolo[1,5-a]pyrimidine BS-194CDK2BiochemicalIC50 = 3 nM[7]
BS-194CDK1BiochemicalIC50 = 30 nM[7]
BS-194CDK9BiochemicalIC50 = 90 nM[7]
BS-181CDK7BiochemicalIC50 = 21 nM[24]
BS-181CDK2BiochemicalIC50 = 750 nM[24]
RD-I-53VPS34KinomeScan™Kd = 0.4 µM (400 nM)[10]
RD-I-53JAK1-JH2KinomeScan™Kd = 0.5 µM (500 nM)[10]
Pyrazolo[3,4-d]pyrimidine CLM3N/A (DePTC cells)Cell ProliferationIC50 ~ 25 µM[11]
(Isomer/Purine Analog)SI306 (Src Inhibitor)N/A (GBM cells)Cell ProliferationIC50 = 7.2 - 11.2 µM[12]
Purine Analog OlomoucineCaMKIIBiochemicalIC50 > 10 µM[25]
CK59 (Olomoucine analog)CaMKIIBiochemicalIC50 ~ 1 µM[25]
6-ThioguanineProtein Kinase NBiochemicalInhibits activity[26]
2-AminopurineVarious KinasesBiochemicalInhibits activity[26]

Discussion: Interpreting the Data

Potency and Selectivity: The data clearly demonstrate that the pyrazolo[1,5-a]pyrimidine scaffold can be used to generate highly potent kinase inhibitors, with compounds like BS-194 exhibiting low nanomolar IC50 values against CDK2.[7] This level of potency is a hallmark of a successful inhibitor scaffold.

Furthermore, the pyrazolo[1,5-a]pyrimidine framework allows for the engineering of selectivity. A comparison of compounds BS-194 and BS-181 is illustrative. While both are potent, BS-181 shows a 35-fold greater selectivity for CDK7 over CDK2, a critical feature for reducing off-target effects and associated toxicities.[24] This selectivity is achieved through specific substitutions on the core scaffold that exploit subtle differences in the ATP-binding pockets of different kinases.

Versatility: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully applied to a diverse range of kinases beyond CDKs, including VPS34 and Trk family members, as evidenced by compounds like RD-I-53 and the development of the FDA-approved Trk inhibitor Larotrectinib.[9][10] This demonstrates the broad applicability and "privileged" nature of this structure in kinase inhibitor design.[3]

Comparison with Purine Analogs: While classic purine analogs like olomoucine are effective kinase inhibitors, the data suggest they may possess more moderate potency compared to optimized pyrazolopyrimidine derivatives.[25] The true strength of the pyrazolo[1,5-a]pyrimidine scaffold lies in the enhanced opportunities for chemical modification. This synthetic flexibility provides medicinal chemists with more tools to address the "3 S's" of drug design: Strength (potency), Selectivity, and Systemic properties (pharmacokinetics), a challenge that can sometimes be more difficult with the less-modifiable purine core.

Conclusion

Both purine analogs and pyrazolo[1,5-a]pyrimidines are validated and valuable scaffolds for the development of kinase inhibitors. Purine analogs provide a foundational template directly mimicking the endogenous ligand, ATP.

However, the evidence presented in this guide highlights the exceptional utility and versatility of the pyrazolo[1,5-a]pyrimidine scaffold. Its synthetic tractability allows for extensive optimization, leading to the development of inhibitors with superior potency and, critically, tailored selectivity profiles. The clinical success of drugs based on this framework underscores its importance.[3][9] For researchers and drug development professionals seeking to design next-generation targeted therapies, the pyrazolo[1,5-a]pyrimidine core represents a powerful and proven platform for achieving high-affinity, selective, and effective kinase inhibition.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(41), 28737-28760. [Link]

  • Davis, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Gilbert, S. D., Stoddard, C. D., Wise, S. J., & Batey, R. T. (2007). Adaptive ligand binding by the purine riboswitch in the recognition of guanine and adenine analogs. Structure, 15(3), 387–398. [Link]

  • Mo, J., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(4), 381-401. [Link]

  • Cimmperman, P., & Cera, E. D. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biochemistry, 59(46), 4447-4458. [Link]

  • Zhang, J., et al. (2023). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 14(16), 4235-4241. [Link]

  • Wang, S., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8629-8638. [Link]

  • Kavčič, M., et al. (2021). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Molecules, 26(16), 4933. [Link]

  • Renaudet, O., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(3), 94-98. [Link]

  • Tani, K., et al. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 11(10), 1283-1286. [Link]

  • Greene, L. A., et al. (1993). A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. Journal of Neurochemistry, 60(5), 1963-1966. [Link]

  • Jacobson, K. A., et al. (2000). Molecular Recognition at Purine and Pyrimidine Nucleotide (P2) Receptors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(9), 1035-1053. [Link]

  • Macaulay, S. L., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 148(1), 381-390. [Link]

  • Jacobson, K. A., & van Rhee, A. M. (1998). P1 and P2 Purine and Pyrimidine Receptor Ligands. The P2 Nucleotide Receptors, 101-128. [Link]

  • Itzen, A. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs Website. [Link]

  • Zhang, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • Wang, S., et al. (2009). The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity. Oncogene, 28(4), 487-497. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience Website. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505. [Link]

  • Gomaa, A. M. (2021). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. Chemistry of Heterocyclic Compounds, 57(8), 759-775. [Link]

  • Jorda, R., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 249, 115160. [Link]

  • Lindgren, E. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Davis, T. L., & Walker, V. K. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 29-37. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH Website. [Link]

  • Wierzchowski, J., et al. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules, 28(10), 4208. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Website. [Link]

  • El-Kerdawy, M. M., et al. (1995). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 38(1), 120-126. [Link]

  • Antonelli, A., et al. (2011). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. The Journal of Clinical Endocrinology & Metabolism, 96(2), E288-E296. [Link]

  • Hassan, G. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][10][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 1-20. [Link]

  • NextSDS. (n.d.). 5,7-DIMETHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE. NextSDS Website. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments Website. [Link]

  • Kumar, D., & Kumar, N. M. (2014). Purine Analogues as Kinase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry, 14(14), 1145-1157. [Link]

  • ResearchGate. (2015). Purine Analogues as Kinase Inhibitors: A Review. Request PDF. [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • ResearchGate. (2022). 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Request PDF. [Link]

  • Semantic Scholar. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Semantic Scholar. [Link]

  • ACS Publications. (2005). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry. [Link]

  • ACS Publications. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science. [Link]

  • ACS Publications. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Derivatives as Ligands for A3 Adenosine Receptors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. PubMed Central. [Link]

  • ACS Publications. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]

  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

Sources

Comparative

Validation of Analytical Methods for 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Purity: A Comparative Guide

Executive Summary 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 4879-22-5) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis. Because impurities in early-stage i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 4879-22-5) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis. Because impurities in early-stage intermediates can propagate through a synthetic route and compromise final active pharmaceutical ingredient (API) safety, establishing a rigorous, phase-appropriate analytical control strategy is critical.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography (GC-FID) for assessing the purity of this compound. Furthermore, it provides a self-validating, ICH Q2(R2)-compliant experimental protocol designed to overcome the specific chromatographic challenges inherent to this molecule.

Chemical Profiling & Analytical Challenges

To design an effective analytical method, one must first deconstruct the molecule's physicochemical properties and anticipate how they dictate instrumental behavior.

  • Chromophore Limitations & UV Detection: Fully conjugated pyrazolo[1,5-a]pyrimidines exhibit strong UV absorption in the 250–350 nm range. However, the 4,5,6,7-tetrahydro reduction in this specific compound breaks the extended conjugation, isolating the π -electron system to the pyrazole core. This structural reality shifts the UV absorption maximum ( λmax​ ) to lower wavelengths (typically ~210–225 nm) .

  • Basicity & Silanol Interactions: The molecule contains basic bridgehead and secondary nitrogens. In reversed-phase HPLC, basic analytes readily interact with ionized, unreacted silanol groups (Si-O⁻) on standard silica stationary phases. This secondary polar interaction disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing, degraded resolution, and inaccurate quantitation .

Comparative Analysis of Analytical Modalities

Selecting the correct analytical modality requires balancing sensitivity, structural elucidation capabilities, and routine operational stability.

A. HPLC-UV (The Gold Standard for Routine Assay)

HPLC-UV remains the most robust and cost-effective method for routine purity and assay determination. To mitigate the peak tailing caused by the basic nitrogens, the method must utilize a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This protonates both the analyte and the surface silanols (rendering them neutral), driving retention strictly via hydrophobic interactions . Hybrid-silica columns (e.g., Ethylene Bridged Hybrid) are mandatory to survive the acidic conditions while providing a shielded surface.

B. UHPLC-MS/MS (Superior for Impurity Profiling)

While HPLC-UV quantifies knowns, LC-MS/MS is essential for identifying unknown degradation products or unreacted precursors. Because of its basic nitrogens, 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is highly responsive to Electrospray Ionization in positive mode (ESI+), allowing for trace-level detection of genotoxic impurities well below the UV detection limit.

C. GC-FID (Orthogonal Screening)

GC-FID is highly effective for detecting volatile residual solvents used during the synthesis of the compound. However, the partially saturated tetrahydro ring exhibits thermal instability at standard GC injector temperatures (>250°C), risking on-column degradation. Therefore, GC-FID is unsuitable for the primary purity assay of the active compound but remains a necessary orthogonal tool for volatile impurity screening.

Quantitative Comparison of Modalities
ParameterHPLC-UV (Low pH / Hybrid C18)UHPLC-MS/MS (ESI+)GC-FID
Primary Application Routine Purity & AssayUnknown Impurity IDResidual Solvents
Sensitivity (LOD) ~0.05% (Area Normalization)< 0.001% (Trace levels)~10 ppm (Solvents)
Peak Shape (Symmetry) Excellent (Tailing Factor < 1.2)ExcellentPoor (Thermal degradation risk)
Operational Cost LowHighMedium
Suitability for 4879-22-5 Optimal (with pH control)Optimal (for profiling)Sub-optimal (for API assay)

Method Selection & Validation Workflows

The following diagrams illustrate the logical progression from molecular assessment to method selection, followed by the lifecycle of regulatory validation.

MethodSelection Start 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrimidine Volatile Volatility & Thermal Stability Assessment Start->Volatile Assess Boiling Point UV Chromophore Analysis (Tetrahydro ring limits conjugation) Start->UV Assess UV Absorbance GC GC-FID (Residual Solvents & Volatiles) Volatile->GC High Volatility HPLC HPLC-UV (220 nm) (Routine Purity & Assay) UV->HPLC Moderate UV (210-230nm) LCMS UHPLC-MS/MS (Impurity Profiling & Genotoxins) UV->LCMS Low UV / Trace Impurities

Analytical Method Selection Workflow based on physicochemical properties.

ICHValidation Val ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via PDA/MS) Val->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (Repeatability RSD < 2%) Val->Prec Sens Sensitivity (LOD/LOQ via S/N ratio) Val->Sens Rob Robustness (pH, Temp, Flow variations) Val->Rob Spec->Acc Ensures lack of interference Lin->Acc Defines working range Prec->Acc Combined assessment (ICH Q2(R2))

Logical relationship of ICH Q2(R2) Validation Parameters.

Experimental Protocol: Self-Validating HPLC-UV Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous internal controls (System Suitability Testing and Bracketing) that automatically invalidate the run if chromatographic integrity drifts, ensuring data is never reported from a compromised instrument state .

Step 1: Chromatographic Conditions
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The hybrid silica backbone resists dissolution at extremes of pH and minimizes secondary silanol interactions with the basic pyrimidine nitrogens.

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Sample Diluent: Water/Acetonitrile (50:50, v/v). Causality: Matching the diluent to the mid-gradient elution strength prevents solvent-mismatch peak distortion (fronting).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Ensures retention of the polar basic core)

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% 95% B (Elutes highly non-polar impurities/dimers)

    • 12.0 - 15.0 min: 95% B

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 2: System Suitability Testing (SST) - The Self-Validating Core

Before injecting any analytical samples, the system must pass the following checks:

  • Blank Injection: Inject diluent. Criteria: No interfering peaks > 0.05% area at the retention time of the main peak.

  • Resolution Solution: Inject a mixture of the API and its closest eluting known impurity. Criteria: Resolution ( Rs​ ) 2.0.

  • Precision & Symmetry: Inject the 100 µg/mL standard solution 5 times. Criteria: Relative Standard Deviation (%RSD) of peak area 1.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

  • Continuous Bracketing: Inject the standard solution after every 10 sample injections. Criteria: Area drift must remain 2.0% from the initial SST average.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Subject the compound to forced degradation (1N HCl, 1N NaOH, 3% H₂O₂, 60°C heat, and UV light for 24 hours). Analyze using a Photodiode Array (PDA) detector to confirm peak purity (Purity Angle < Purity Threshold).

  • Linearity: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Robustness: Deliberately alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH ( ± 0.2 units). Verify that SST criteria still pass.

Validation Data Summary

The following table summarizes the expected experimental data output for a successful ICH Q2(R2) validation of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine using the optimized HPLC-UV method.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Typical)Status
System Suitability %RSD 1.0%, Tf​ 1.5, N 5000%RSD = 0.4%, Tf​ = 1.12, N = 8450PASS
Specificity No interference at main peak RT; Peak Purity PassedPurity Angle (0.112) < Threshold (0.250)PASS
Linearity & Range Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 50 - 150 µg/mL)PASS
Accuracy Mean Recovery between 98.0% - 102.0%99.4% (80%), 100.1% (100%), 99.8% (120%)PASS
Method Precision %RSD of 6 preparations 2.0%%RSD = 0.65%PASS
Limit of Quantitation Signal-to-Noise (S/N) 100.03 µg/mL (S/N = 12.4)PASS

References

  • Zhang, Z., et al. "Pyrazolo[1,5-a]pyrimidine-Based Type-I Photosensitizer as an Efficient Pyroptosis Inducer for Tumor Ablation." Journal of Medicinal Chemistry, ACS Publications, 2025. URL:[Link]

  • LCGC Editors. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, 2019. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA), 2023. URL:[Link]

Validation

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a promising area of medicinal chemistry. As a derivative of the broader pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold represents a promising area of medicinal chemistry. As a derivative of the broader pyrazolo[1,5-a]pyrimidine class, these compounds are being investigated for a range of therapeutic applications, leveraging their structural similarity to purines to interact with key biological targets. This guide provides a comparative analysis of the available in vitro and in vivo efficacy data for this class of compounds and its close analogs, offering insights into their therapeutic potential and the translational challenges from bench to bedside.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have attracted significant attention in drug discovery due to their diverse pharmacological activities.[1] Their rigid, planar structure serves as a versatile backbone for chemical modifications, enabling the development of potent and selective inhibitors for a variety of biological targets, including protein kinases.[2][3] This has led to their investigation as potential anticancer, anti-inflammatory, and antiviral agents.[2][4] The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core, with its specific substitutions and saturated pyrimidine ring, offers a unique three-dimensional structure that can influence its binding affinity and pharmacokinetic properties.

In Vitro Efficacy: A Foundation of Potent Biological Activity

A substantial body of research has focused on the in vitro evaluation of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potent activity against a variety of cellular and molecular targets.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against a range of cancer cell lines. This activity is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 / GI50 (µM)Target(s)Reference
Compound 14a HCT116Colon Tumor0.0020Not specified[5]
Compound 1 Not specifiedNot specified0.045Pim-1 Kinase[6]
Compound 21c HCT-116Colon Cancer0.09CDK2[7]
Compound 13g HCT-116Colon Cancer0.45CDK2[7]
WF-47-JS03 (1) Not specifiedNot specifiedPotentRET Kinase[4]
Anti-inflammatory and Other Biological Activities

Beyond cancer, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in other therapeutic areas. In vitro assays have demonstrated their ability to modulate inflammatory pathways and inhibit enzymes implicated in other diseases.

Table 2: In Vitro Anti-inflammatory and Other Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDAssayBiological EffectIC50 / InhibitionReference
Compound 7c Leukocyte function assaysInhibition of superoxide production and myeloperoxidase releasePotent activity[8]
TH023 LPS-stimulated NF-κB activation (HEK-Blue hTLR4 cells)Anti-inflammatory0.354 µM[9]
TH023 Nitric oxide overproduction (RAW264.7 cells)Anti-inflammatory1.61 µM[9]
Lead Compound 45 HBV DNA viral loadAntiviral (Hepatitis B)Potent inhibition[10]

Experimental Protocols: In Vitro Assays

A fundamental understanding of the experimental design is crucial for interpreting the in vitro data.

In Vitro Cytotoxicity Assay: MTT Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of pyrazolo[1,5-a]pyrimidine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h for formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Efficacy: Translating In Vitro Promise to Whole-Organism Models

While in vitro studies provide valuable initial data on the potency and mechanism of action of a compound, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and safety in a complex biological system. Data on the in vivo efficacy of the specific 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine subclass is limited; however, studies on the broader pyrazolo[1,5-a]pyrimidine class offer important insights.

Anticancer Activity in Xenograft Models

Mouse xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anticancer activity of drug candidates.

Table 3: In Vivo Anticancer Efficacy of a Pyrazolo[1,5-a]pyrimidine Derivative

Compound IDAnimal ModelCancer TypeDosing RegimenEfficacyReference
WF-47-JS03 (1) Mouse xenograftRET-driven tumor10 mg/kg, po, qdStrong tumor regression[4]

It is noteworthy that while compound WF-47-JS03 (1) showed strong efficacy, higher doses were poorly tolerated, indicating a narrow therapeutic window for this particular derivative.[4]

Anti-inflammatory Activity in Rodent Models

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated in established rodent models of inflammation.

Table 4: In Vivo Anti-inflammatory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative

Compound IDAnimal ModelInflammatory ModelEfficacyReference
Compound 7c RatCarrageenan-induced paw edema and pleurisyPowerful pharmacological activity[8]

This study highlights the successful translation of in vitro anti-inflammatory activity to an in vivo setting for this class of compounds.

Antiviral Activity in a Mouse Model

The therapeutic potential of these derivatives extends to infectious diseases, as demonstrated in a mouse model for Hepatitis B virus (HBV).

Table 5: In Vivo Antiviral Activity of a Tetrahydropyrazolo[1,5-a]pyrazine Derivative

Compound IDAnimal ModelDisease ModelRoute of AdministrationEfficacyReference
Lead Compound 45 MouseHBV AAV modelOralInhibition of HBV DNA viral load[10]

Experimental Protocols: In Vivo Studies

The design of in vivo experiments is critical for obtaining reliable and translatable data.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation.

Steps:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Carrageenan_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_inflammation_induction Inflammation Induction cluster_evaluation Evaluation A Acclimatize rats B Administer test compound or vehicle A->B C Inject carrageenan into rat paw B->C D Measure paw volume at different time points C->D E Calculate percentage of edema inhibition D->E

Caption: Workflow of the carrageenan-induced paw edema model in rats.

Bridging the Gap: The In Vitro-In Vivo Correlation

The transition from promising in vitro data to successful in vivo efficacy is a significant hurdle in drug development. For pyrazolo[1,5-a]pyrimidine derivatives, the available data suggests a generally positive, albeit complex, correlation.

The potent in vitro anticancer activities observed for several derivatives have been mirrored by significant tumor regression in xenograft models for at least one compound.[4][5] Similarly, the in vitro modulation of inflammatory markers has translated to in vivo anti-inflammatory effects.[8][9]

However, the discrepancy in the therapeutic window observed for some compounds highlights the importance of early pharmacokinetic and toxicology studies.[4] Factors such as metabolism, bioavailability, and off-target effects, which are not fully captured in in vitro models, play a crucial role in determining the in vivo efficacy and safety profile of a drug candidate.

For the specific 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine subclass, the lack of published in vivo data represents a critical knowledge gap. While the extensive in vitro data on the broader pyrazolo[1,5-a]pyrimidine class provides a strong rationale for their further investigation, dedicated in vivo studies are imperative to validate their therapeutic potential.

Future Directions and Conclusion

The 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold and its analogs have demonstrated significant promise in in vitro studies across multiple therapeutic areas. The available in vivo data for the broader class of pyrazolo[1,5-a]pyrimidines provides a solid foundation for their continued development.

Future research should prioritize:

  • In Vivo Evaluation: Conducting comprehensive in vivo efficacy studies for the most potent 2,3-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives in relevant animal models.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like properties.

  • Toxicology Studies: Performing early-stage toxicology assessments to identify potential safety concerns and establish a therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of substitutions on both in vitro potency and in vivo efficacy to guide the design of next-generation compounds with improved therapeutic profiles.

References

  • Di Stilo, A., et al. (1997).
  • Baffi, S., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters.
  • El-Sayed, E. H., & Mohamed, K. S. (2019). Synthesis and anti-inflammatory evaluation of some new pyrazole, pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline derivatives containing indane moiety.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Aragen Life Sciences. (n.d.). In-vivo Animal Models.
  • El-Enany, M. M., et al. (2011).
  • BenchChem. (n.d.). Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies.
  • Lee, J., et al. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Various Authors. (2024).
  • Various Authors. (n.d.).
  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs)
  • Various Authors. (n.d.). Discovery of[2][4][8]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate.

  • Various Authors. (2026).
  • Various Authors. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
  • Various Authors. (2025).
  • Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation.
  • Various Authors. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Various Authors. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Various Authors. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate.

  • Various Authors. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives.

Sources

Comparative

A Structural and Physicochemical Comparison of Tetrahydropyrazolo[1,5-a]pyrimidines with Standard Heterocyclic Scaffolds in Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. More than 85% of all biologically active chemical entities contain a heterocycle, a testament to their unparalleled versatility in modulating physicochemical properties and facilitating precise interactions with biological targets.[1] This guide provides a detailed structural and functional comparison of the emerging tetrahydropyrazolo[1,5-a]pyrimidine (THPP) scaffold against well-established heterocyclic systems such as pyrimidines, pyridines, and indoles. By delving into the nuances of their three-dimensional conformations, physicochemical parameters, and resulting pharmacological implications, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection and lead optimization.

The Rise of 3D Scaffolds: Moving Beyond Flatland

Historically, medicinal chemistry has been dominated by flat, aromatic heterocyclic scaffolds. While these systems have undeniably yielded a multitude of successful drugs, there is a growing recognition of the advantages conferred by scaffolds with greater three-dimensionality. Saturated, sp3-rich frameworks often lead to improved physicochemical properties, including enhanced solubility, greater metabolic stability, and reduced off-target toxicity.[2] The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, with its inherent non-planar geometry, represents a compelling example of this shift towards more spatially complex structures.

The THPP scaffold is derived from the reduction of the pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its diverse biological activities, including potent inhibition of various protein kinases.[3][4][5] The reduction of the pyrimidine ring introduces a degree of conformational flexibility, allowing for the generation of stereoisomers that can be crucial for optimizing interactions within a binding pocket.[3]

Structural and Conformational Analysis: A Tale of Two Geometries

The fundamental difference between THPPs and their aromatic counterparts lies in their geometry. Standard scaffolds like pyrimidine and pyridine are planar, which can be advantageous for π-stacking interactions but limits the spatial presentation of substituents. In contrast, the THPP scaffold adopts a non-planar conformation, providing a three-dimensional arrangement of functional groups.

This conformational distinction is paramount. The rigidity of a spirocyclic system, for instance, can lock a molecule's conformation, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[2] Similarly, the defined stereochemistry of THPPs allows for a more precise exploration of the chemical space around a biological target.

Caption: Structural comparison of THPP with standard heterocyclic scaffolds.

Physicochemical Property Comparison: The Impact of Saturation

The introduction of sp3 centers in the THPP scaffold has a profound impact on its physicochemical properties compared to its unsaturated pyrazolo[1,5-a]pyrimidine precursor and other aromatic heterocycles. This is a critical consideration in drug design, as properties like solubility and lipophilicity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyTetrahydropyrazolo[1,5-a]pyrimidine (THPP)PyrimidinePyridineIndole
Molecular Geometry Non-planar, 3DPlanar, 2DPlanar, 2DPlanar, 2D
LogP (Lipophilicity) Generally LowerVaries with substitutionLowerHigher
Aqueous Solubility Generally HigherVaries with substitutionHighLow
Hydrogen Bond Donors/Acceptors Multiple potential sitesRing nitrogens are acceptorsRing nitrogen is an acceptorNH is a donor
Metabolic Stability Potentially higher due to saturationSusceptible to oxidationSusceptible to oxidationSusceptible to oxidation

Note: These are general trends and the specific properties of any given molecule will depend on its substitution pattern.

The increased saturation in THPPs generally leads to lower lipophilicity (LogP) and higher aqueous solubility.[2] This is a significant advantage, as poor solubility is a major hurdle in drug development. The ability to fine-tune these properties by introducing or modifying substituents on the THPP core provides a powerful tool for lead optimization.

Implications for Biological Activity and Drug Design

The unique structural and physicochemical properties of the THPP scaffold translate into distinct advantages in a therapeutic context. The three-dimensional arrangement of substituents can lead to novel binding modes and improved selectivity for the target protein. For instance, the pyrazolo[1,5-a]pyrimidine scaffold itself is a versatile template for developing potent and selective kinase inhibitors.[6] The conformational flexibility of the tetrahydropyrazolo[1,5-a]pyrimidine allows for even finer tuning of these interactions.

Furthermore, the improved ADME properties of THPPs can lead to better oral bioavailability and a more favorable pharmacokinetic profile. The increased metabolic stability can result in a longer half-life and reduced potential for the formation of reactive metabolites.

Experimental Protocols

To provide a framework for the comparative evaluation of these scaffolds, we outline key experimental protocols for determining fundamental physicochemical properties.

Protocol 1: Determination of Kinetic Solubility

Objective: To assess the solubility of a compound under non-equilibrium conditions, which is often more representative of the in vivo situation.

Methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with shaking.[7]

  • Filter the suspension to remove any undissolved precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[8]

Protocol 2: Determination of Lipophilicity (LogP/LogD)

Objective: To measure the partitioning of a compound between an aqueous and an immiscible organic phase, providing an indication of its lipophilicity.

Methodology:

  • Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).

  • Vigorously shake the mixture to ensure thorough partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH.[9]

Caption: Experimental workflows for determining kinetic solubility and lipophilicity.

Conclusion

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold offers a compelling alternative to traditional flat aromatic heterocycles in drug discovery. Its inherent three-dimensionality, coupled with favorable physicochemical properties, provides a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As the field of medicinal chemistry continues to embrace the importance of spatial complexity, scaffolds like THPP are poised to play an increasingly significant role in the development of the next generation of medicines.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • Heterocycles in Medicinal Chemistry. PMC - NIH.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Reactivity of tetrazolo[1,5- a ]pyrimidines in click chemistry and hydrogen
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
  • Heterocycles in Medicinal Chemistry III. MDPI.
  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme E-Books & E-Journals.
  • Heterocycles in Medicinal Chemistry III. PMC - NIH.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic
  • (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents.
  • Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT.
  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs | Journal of Medicinal Chemistry.
  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Who we serve.
  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiprolifer
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM).
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University.
  • Kinetic solubility: Experimental and machine‐learning modeling perspectives | Request PDF.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
  • Heterocycles in drug discovery: Properties and preparation | Request PDF.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine via X-ray Crystallography

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, and it guides the iterative process of lead optimization. For novel heterocyclic scaffolds like the pyrazolo[1,5-a]pyrimidine core, which has garnered significant interest for its diverse pharmacological activities, unambiguous structural elucidation is a critical step.[1][2] This guide provides an in-depth, experience-driven comparison of the X-ray crystallography validation of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a promising but as-yet structurally uncharacterized member of this family. We will explore the experimental workflow, the critical parameters for validation, and a comparative analysis with structurally related, crystallographically-defined analogs.

The Imperative of X-ray Crystallography in Drug Discovery

While various analytical techniques like NMR and mass spectrometry provide essential information about a molecule's connectivity and composition, only X-ray crystallography can deliver a high-resolution, three-dimensional map of atomic positions within a crystal lattice.[3] This atomic-level precision is indispensable for confirming stereochemistry, understanding intermolecular interactions, and providing an accurate model for computational drug design.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the typical workflow for the X-ray crystallographic analysis of a novel compound such as 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

Step 1: Crystallization

The first and often most challenging step is to obtain high-quality single crystals. This is more of an art than a science, often requiring the screening of numerous conditions.

  • Methodology: A common and effective technique is slow evaporation from a saturated solution. For a compound like 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a range of solvents with varying polarities should be screened. A good starting point would be solvents in which the compound has moderate solubility, such as dichloromethane, ethyl acetate, or a mixture of methanol and water. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent, which can take several days to weeks.

Step 2: Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The crystal is mounted on a goniometer head and maintained at a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The software then integrates the intensities of the diffraction spots.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are employed to obtain an initial electron density map. This map provides the initial positions of the atoms in the crystal's unit cell.

  • Structure Refinement: The initial atomic model is then refined against the experimental diffraction data. This is an iterative process where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using several metrics, most notably the R-factor and R-free.[5]

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization X-ray_Diffraction X-ray_Diffraction Crystallization->X-ray_Diffraction Structure_Solution Structure_Solution X-ray_Diffraction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Caption: A generalized workflow for X-ray crystallography from compound synthesis to structure validation.

Key Validation Parameters: A Guide for the Non-Crystallographer

The output of a crystallographic experiment is a set of files containing the atomic coordinates and a wealth of other data. For the non-specialist, interpreting the quality of a crystal structure can be daunting. Here are the key parameters to consider, presented in a comparative table for our target compound and a known analog.

Parameter2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (Expected)5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine[6] (Published)Significance
Resolution (Å) < 1.50.84A lower value indicates higher resolution and more precise atomic positions.[5]
R-factor < 0.050.038A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5]
R-free < 0.10Not ReportedSimilar to R-factor, but calculated for a small subset of reflections that were not used in the refinement process to prevent bias.[5]
Goodness-of-Fit (Goof) ~ 1.01.06Should be close to 1.0 for a good model.
Ramachandran Plot N/AN/APrimarily used for validating protein structures by assessing the conformation of the peptide backbone.
Completeness (%) > 9999.7The percentage of measured reflections out of the total number of unique reflections.
CCDC Number To be assigned1048926A unique identifier for the crystal structure in the Cambridge Structural Database (CSD).[7]

Comparative Structural Analysis

While the crystal structure of 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is not yet publicly available, we can infer some of its likely structural features by comparing it to known, structurally related compounds from the pyrazolo[1,5-a]pyrimidine family. For this comparison, we will consider the general features of the pyrazolo[1,5-a]pyrimidine scaffold and the influence of the substituents.

The Pyrazolo[1,5-a]pyrimidine Core

The core of our target molecule is a fused heterocyclic system consisting of a pyrazole ring and a pyrimidine ring. In the fully aromatic pyrazolo[1,5-a]pyrimidines, this system is largely planar. However, in the case of the 4,5,6,7-tetrahydro derivative, the pyrimidine ring will adopt a non-planar conformation, likely a boat or chair-like conformation, to accommodate the sp3-hybridized carbon atoms. The exact conformation will be influenced by the substituents.

Influence of Substituents
  • 2,3-Dimethyl Group: The methyl groups on the pyrazole ring are expected to have a minimal impact on the overall conformation of the tetrahydropyrimidine ring. Their presence will, however, influence the local electronic environment and packing in the crystal lattice.

  • Comparison with 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine: This published structure provides a useful point of comparison.[6] Although it features a tetrazole instead of a pyrazole ring and is a dihydro- rather than a tetrahydro-pyrimidine, the pyrimidine ring is also non-planar, adopting a flattened boat conformation.[6] The bulky phenyl groups at the 5 and 7 positions will have a significant steric influence on the ring's conformation. In our target compound, the absence of such bulky substituents at these positions may allow for greater conformational flexibility of the tetrahydropyrimidine ring.

structural_comparison cluster_features Structural Features cluster_comparison Comparative Analysis Target_Compound 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Core_Scaffold Pyrazolo[1,5-a]pyrimidine Core Target_Compound->Core_Scaffold Substituent_Effects Influence of Methyl Groups Target_Compound->Substituent_Effects Ring_Conformation Tetrahydropyrimidine Ring Conformation Core_Scaffold->Ring_Conformation Analog_1 Aromatic Pyrazolo[1,5-a]pyrimidines (Planar Core) Ring_Conformation->Analog_1 compares to Analog_2 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (Non-planar, Flattened Boat) Ring_Conformation->Analog_2 compares to

Caption: A logical diagram illustrating the comparative structural analysis of the target compound.

Conclusion

The X-ray crystallographic validation of novel chemical entities like 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a cornerstone of modern drug discovery. While the specific crystal structure of this compound is not yet in the public domain, this guide has outlined the rigorous experimental and analytical process required for its determination and validation. By understanding the key quality metrics and leveraging comparative structural analysis with known analogs, researchers can confidently utilize crystallographic data to drive their research forward. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of biologically active compounds, and the detailed structural characterization of new derivatives will undoubtedly fuel the discovery of next-generation therapeutics.

References

  • Bongiovanni, C., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • da Silva, J. B. P., et al. (2007). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]

  • NextSDS. (n.d.). 5,7-DIMETHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE. [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. [Link]

  • Gharib, M., et al. (2015). Crystal structure of 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine. PMC. [Link]

  • Kovygin, Y. A., et al. (n.d.). Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme E-Books & E-Journals. [Link]

  • Richardson, J. S., & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC. [Link]

  • Shchegolev, D. E., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Ben-Dau, I., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Barlaam, B., et al. (2014). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Tetrazolo(1,5-a)pyrimidine. [Link]

  • Liu, H., et al. (2014). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. PMC. [Link]

  • Geraghty, R. J., & Chen, L. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen. [Link]

  • Ghabbour, H. A., et al. (2017). Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. BiŌkeanós. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • MolSoft. (n.d.). Protein X-Ray Structure Validation: Key Criteria. [Link]

  • Abdel-Aziz, H. A., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PMC. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • wwPDB. (2024). wwPDB: X-ray validation report user guide. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a heterocyclic amine, represen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry.[1] However, ensuring the safety of our researchers is the bedrock of innovative science. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

I. Hazard Assessment and Risk Mitigation

Given the absence of specific toxicological data, a risk assessment based on the precautionary principle is essential. The primary hazards associated with similar heterocyclic amines include:

  • Skin and Eye Irritation: Many amine-containing compounds can cause irritation upon contact.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5]

  • Potential for Systemic Toxicity: Harmful if swallowed or absorbed through the skin.[7][8]

Our primary objective is to minimize exposure through all potential routes: dermal, inhalation, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing direct contact with the chemical. The following table outlines the recommended PPE for handling 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine.

PPE ComponentSpecificationRationale
Hand Protection Chemically impermeable gloves (e.g., Nitrile)To prevent skin contact and absorption. Gloves should be inspected before use and disposed of after handling the compound.[9][10]
Eye Protection Tightly fitting safety goggles or a face shieldTo protect against splashes, dust, or aerosols.[9][11]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[9]
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[9]

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if needed) Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Respirator (if needed) Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential process for correctly donning and doffing PPE.

III. Operational Plan: From Receipt to Experimentation

A systematic approach to handling the compound at every stage is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • The container should be clearly labeled with the chemical name and any known hazards.

2. Handling and Weighing:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after weighing.

3. Solution Preparation and Use:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled.

  • Conduct all experimental work involving the compound in a well-ventilated area, preferably within a fume hood.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[5][10]

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Logical Flow for Safe Chemical Handling

Handling_Workflow Start Receive Chemical Store Inspect & Store Properly Start->Store Prepare Don Appropriate PPE Store->Prepare Handle Handle in Fume Hood Prepare->Handle Experiment Conduct Experiment Handle->Experiment Clean Decontaminate Work Area & Equipment Experiment->Clean Dispose Segregate & Dispose of Waste Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Caption: Step-by-step procedure for safe chemical handling.

IV. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All waste contaminated with 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, including empty containers, used gloves, and contaminated labware, must be treated as hazardous waste.[9]

  • Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.[11]

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area.

  • Keep waste containers closed except when adding waste.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through a licensed environmental waste management company.[11]

  • Do not dispose of this chemical down the drain or in regular trash.

V. Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][13]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Always have the Safety Data Sheets for analogous compounds readily accessible in case of an emergency.

By adhering to these guidelines, researchers can confidently work with 2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, fostering a culture of safety that enables scientific advancement without compromising well-being.

References

  • Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone, 97%. Cole-Parmer. Available from: [Link]

  • 5,7-DIMETHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE — Chemical Substance Information. NextSDS. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. PubMed. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Godsafe. Available from: [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC. Available from: [Link]

  • Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. PMC. Available from: [Link]

  • 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. PubChem. Available from: [Link]

  • 5,6-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE Safety Data Sheets(SDS). Lookchem. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. Available from: [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available from: [Link]

Sources

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